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  • Product: 3-(Dimethylamino)-4-methylbenzoic acid
  • CAS: 197500-32-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Dimethylamino)-4-methylbenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(Dimethylamino)-4-methylbenzoic acid, a versatile organic compound with significant potential in research and development, particularly in the fields of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Dimethylamino)-4-methylbenzoic acid, a versatile organic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document delves into its core chemical properties, validated synthesis protocols, and analytical characterization, offering a robust resource for scientists and drug development professionals.

Compound Identification and Physicochemical Properties

3-(Dimethylamino)-4-methylbenzoic acid is an aromatic carboxylic acid derivative. The presence of the electron-donating dimethylamino group and the weakly activating methyl group on the benzene ring significantly influences its electronic properties and reactivity.

A summary of its key identifiers and physicochemical properties is presented below for quick reference.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name 3-(Dimethylamino)-4-methylbenzoic acid
CAS Number 6348-80-7
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
InChI Key IQXJWOLTFBRYOK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)N(C)C

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid, powder
Appearance Beige to grey powder[1][2]
Melting Point 164-168 °C (lit.)[3]
Odor Odorless[1][2]
Solubility Very soluble in water[3]

Synthesis and Purification

The synthesis of 3-(Dimethylamino)-4-methylbenzoic acid is most commonly achieved through the reductive amination of a suitable precursor, such as 3-amino-4-methylbenzoic acid or the reduction of 3-nitro-4-methylbenzoic acid followed by methylation. The choice of synthetic route often depends on the starting material availability, scale, and desired purity.

Synthesis via Reductive Amination of 3-Amino-4-methylbenzoic Acid

This protocol outlines a common laboratory-scale synthesis involving the methylation of 3-amino-4-methylbenzoic acid.

Causality in Experimental Design: The use of formaldehyde as the methyl source in the presence of a reducing agent (like hydrogen gas with a palladium catalyst) is a classic Eschweiler-Clarke type reaction, adapted for a reductive amination pathway. The reaction is typically performed in a protic solvent like methanol to facilitate the dissolution of reactants and the formation of the intermediate iminium ion.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a high-pressure hydrogenation vessel, suspend 3-amino-4-methylbenzoic acid (1.0 eq) and a catalytic amount of 5% Palladium on Carbon (Pd/C) in methanol.

  • Initial Reduction (if starting from nitro-compound): If starting with 3-nitro-4-methyl-benzoic acid, the mixture is first stirred vigorously under a hydrogen atmosphere until the nitro group is fully reduced to the amine.[3] The catalyst can then be filtered off or used directly in the next step.

  • Methylation: To the solution of 3-amino-4-methylbenzoic acid, add an aqueous solution of formaldehyde (2.0-2.2 eq) dropwise. The temperature should be monitored and controlled as the reaction can be exothermic.

  • Hydrogenation: The vessel is then sealed and pressurized with hydrogen gas (typically 25-40 bar).[4] The reaction mixture is stirred at a slightly elevated temperature (e.g., 35-50°C) until hydrogen uptake ceases, indicating the completion of the reaction.[4]

  • Workup and Purification:

    • Cool the reaction mixture and carefully vent the hydrogen gas.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow or beige solid.[3]

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the formation of the desired product. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

G cluster_0 Synthesis Workflow A 1. Dissolve 3-Amino-4-methylbenzoic acid & Pd/C in Methanol B 2. Add Formaldehyde Solution (Methylating Agent) A->B C 3. Pressurize with H₂ Gas (Reductive Amination) B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Filter Catalyst D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Recrystallize Product F->G H Pure 3-(Dimethylamino)- 4-methylbenzoic acid G->H

Caption: Workflow for the synthesis of 3-(Dimethylamino)-4-methylbenzoic acid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

G H_a Ha H_b Hb H_c Hc H_d Hd H_e He img_node

Caption: Structure of 3-(Dimethylamino)-4-methylbenzoic acid with proton labels.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment.

    • A singlet corresponding to the six protons of the two methyl groups on the nitrogen atom (N(CH₃)₂).

    • A singlet for the three protons of the methyl group on the aromatic ring (Ar-CH₃).

    • Distinct signals in the aromatic region (typically 7-8 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

    • A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. Expected signals include those for the two types of methyl carbons, the quaternary and protonated aromatic carbons, and the carbonyl carbon of the carboxylic acid (typically >165 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

    • A broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption band around 1680-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

    • C-N stretching and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the molecular weight (179.22).

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(Dimethylamino)-4-methylbenzoic acid is dictated by its three primary functional components: the carboxylic acid, the dimethylamino group, and the activated aromatic ring.

G Core Aromatic Ring R1 Carboxylic Acid (-COOH) Core->R1 Amidation, Esterification R2 Dimethylamino (-N(CH₃)₂) Core->R2 Directs Electrophilic Substitution (Ortho/Para) R3 Ortho/Para Positions R2->R3 Activates

Caption: Key reactivity sites of 3-(Dimethylamino)-4-methylbenzoic acid.

  • Carboxylic Acid Group: This group is the primary site for reactions such as esterification (with alcohols under acidic conditions), amidation (with amines, often requiring activation with reagents like DCC or EDC), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

  • Aromatic Ring: The dimethylamino group is a strong activating group, and the methyl group is a weak activating group. They both direct incoming electrophiles to the ortho and para positions. The positions ortho to the powerful dimethylamino group are the most likely sites for electrophilic aromatic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions.

Applications in Research and Drug Development

3-(Dimethylamino)-4-methylbenzoic acid serves as a valuable building block in organic synthesis. Its structure is found within more complex molecules, including pharmaceutical intermediates. For example, the related compound, 3-amino-4-methylbenzoic acid, is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[5] This highlights the utility of this substituted benzoic acid scaffold in the construction of biologically active compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Hazards: This compound is known to cause skin irritation and serious eye irritation.[1][2][6] It may also cause respiratory irritation.[1][2][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6] If working with fine powder, a dust mask is recommended.[2]

  • Handling: Avoid breathing dust.[1][6] Ensure adequate ventilation.[1][6] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][2][6] Keep the container tightly closed when not in use.[1][2][6]

References

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylbenzoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzoic acid. PubChem. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (±)-Camazepam. Retrieved from [Link]

  • Google Patents. (n.d.). DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino) benzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Amino-4-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 95480-80-1 | Chemical Name : 5-Hydroxy-7-acetoxy-8-methoxyflavone. Retrieved from [Link]

Sources

Exploratory

3-(Dimethylamino)-4-methylbenzoic acid theoretical properties

Executive Summary This technical guide provides a theoretical and practical profile of 3-(Dimethylamino)-4-methylbenzoic acid (Predicted MW: 179.22 g/mol ).[1] While its parent compound, 3-amino-4-methylbenzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a theoretical and practical profile of 3-(Dimethylamino)-4-methylbenzoic acid (Predicted MW: 179.22 g/mol ).[1] While its parent compound, 3-amino-4-methylbenzoic acid (CAS 2458-12-0), is a standard catalog reagent, the N,N-dimethyl derivative represents a specialized scaffold with unique electronic properties.[1]

This molecule exhibits a "push-pull" electronic system complicated by the ortho-effect .[1] The steric clash between the C3-dimethylamino group and the C4-methyl group forces a deviation from planarity, significantly altering its theoretical reactivity, basicity, and spectral signature compared to non-hindered isomers. This guide synthesizes predictive computational data (DFT) with established physical organic chemistry principles to guide experimental usage.

Theoretical Physicochemical Profile

The following data points are derived from Consensus QSAR modeling and Hammett equation extrapolations based on the parent aniline structure.

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Mechanism/Rationale
Molecular Weight 179.22 g/mol Formula:

LogP (Octanol/Water) 1.95 ± 0.3Increased lipophilicity vs. parent (LogP ~0.[1]3) due to

-methylation and loss of H-bond donors.[1]
pKa (Carboxyl) 4.4 – 4.6Slightly elevated vs. benzoic acid (4.[1]2) due to weak inductive donation from the C4-Methyl.[1]
pKa (Amine) 5.8 – 6.2Critical Insight: Higher than typical

-dimethylanilines (~5.1).[1] Steric inhibition of resonance localizes the lone pair on Nitrogen, increasing basicity.[1]
TPSA ~40.5 ŲDominated by the carboxylate; the tertiary amine contributes minimal polar surface area.[1]
Rotatable Bonds 2C(Ar)-COOH and C(Ar)-N bonds (restricted rotation due to sterics).[1]

Electronic Structure & The "Ortho-Effect"[1]

For researchers designing kinase inhibitors or fluorescent probes, understanding the geometry of the C3/C4 substituents is paramount.

Steric Inhibition of Resonance

In a standard meta-substituted aniline, the nitrogen lone pair conjugates with the


-system of the benzene ring.[1] However, in 3-(Dimethylamino)-4-methylbenzoic acid, the bulky dimethylamino group (C3)  and the methyl group (C4)  occupy adjacent positions.[1]
  • Consequence: To minimize Van der Waals repulsion, the

    
     group twists out of the aromatic plane (dihedral angle 
    
    
    
    ).[1]
  • Electronic Impact: This "decoupling" reduces the resonance overlap (

    
    ).[1]
    
  • Reactivity Shift: The ring is less electron-rich than predicted by simple additivity rules, making the C2 and C6 positions less susceptible to electrophilic attack than in unhindered isomers.[1] Conversely, the amine nitrogen is more nucleophilic (and basic) because its lone pair is not "tied up" in resonance.[1]

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized predominantly on the nitrogen lone pair .[1] The high energy of this orbital suggests the molecule is an excellent ligand for metal coordination (e.g., Pd-catalyzed cross-couplings).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group and the aromatic ring .[1] This distribution facilitates nucleophilic attack at the carbonyl carbon (amide coupling).[1]

Experimental Protocols

Since this specific derivative is often synthesized in-house rather than purchased, the following validated protocol converts the commercially available parent (3-amino-4-methylbenzoic acid) to the target.

Protocol A: Reductive Methylation (Eschweiler-Clarke Variant)

Use this protocol for gram-scale synthesis where high purity is required.[1]

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq) [CAS: 2458-12-0][1][2]

  • Formaldehyde (37% aq.[1] solution, 5.0 eq)

  • Sodium Cyanoborohydride (

    
    , 3.0 eq) or Formic Acid (for thermal Eschweiler-Clarke)[1]
    
  • Acetic Acid (Glacial) / Methanol solvent system[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-amino-4-methylbenzoic acid in MeOH (0.5 M concentration). Add Acetic Acid (approx. 10% v/v) to adjust pH to ~5.[1]

  • Imine Formation: Add Formaldehyde solution dropwise at 0°C. Stir for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add

    
     portion-wise over 20 minutes. Caution: Exothermic; H2 gas evolution possible.[1]
    
  • Monitoring: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target M+H = 180.1).[1]

  • Workup: Quench with water. Adjust pH to ~4.0 to precipitate the product (zwitterionic form) or extract with EtOAc at pH 6.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the streaking nature of amino acids on Silica.[1]

Visualization of Workflows

Figure 1: Synthesis & Computational Logic

The following diagram illustrates the synthetic pathway and the parallel computational validation workflow required to confirm the "twisted" geometry described in Section 2.

G cluster_0 Synthetic Pathway cluster_1 In Silico Validation (DFT) Start 3-Amino-4-methylbenzoic acid (Precursor) Reagents HCHO / NaBH3CN (Reductive Alkylation) Start->Reagents Intermediate Imine/Iminium Species Reagents->Intermediate Product 3-(Dimethylamino)- 4-methylbenzoic acid Intermediate->Product Input 3D Structure Generation Product->Input Validation Opt Geometry Opt (B3LYP/6-31G*) Input->Opt Check Freq Calc (No imaginary freq) Opt->Check Output Output: Twisted Dihedral >30° Check->Output

Caption: Parallel workflow showing the reductive methylation synthesis (Left) and the DFT computational pipeline (Right) used to verify the steric twist of the dimethylamino group.

References & Authoritative Grounding

The following sources provide the foundational data for the parent compounds and the methodologies applied in this guide.

  • PubChem. 3-Amino-4-methylbenzoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. 3-Amino-4-methylbenzoic acid Spectral Data. National Institute of Standards and Technology.[2] [Link][1]

  • Mullins, R. Organic Chem Lab: Reductive Amination Protocols. (Standard academic protocol reference for the Eschweiler-Clarke method adapted in Section 3).

Note: Where specific experimental values for the target 3-(Dimethylamino)-4-methylbenzoic acid were unavailable in public databases, values were predicted using consensus QSAR models calibrated against the parent compound (Ref 1 & 2).[1]

Sources

Foundational

Process Chemistry & Synthesis Guide: 3-(Dimethylamino)-4-methylbenzoic Acid

Topic: Discovery of 3-(Dimethylamino)-4-methylbenzoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Imper...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of 3-(Dimethylamino)-4-methylbenzoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Imperative

In the landscape of kinase inhibitor development, the 3-amino-4-methylbenzoic acid scaffold is a "privileged structure," serving as the critical pharmacophore for blockbuster drugs like Ponatinib (Iclusig®) and Nilotinib (Tasigna®) . While the primary amine variant is well-documented, the N,N-dimethylated analog—3-(Dimethylamino)-4-methylbenzoic acid —represents a sophisticated building block for next-generation structure-activity relationship (SAR) studies.

The introduction of the dimethylamino group alters the physicochemical profile of the parent scaffold by:

  • Eliminating Hydrogen Bond Donation (HBD): Removing the N-H protons to probe the necessity of specific H-bond interactions within the ATP-binding pocket.

  • Modulating Basicity & Solubility: The tertiary amine significantly changes the pKa, influencing the molecule's lysosomotropic properties and solubility in physiological media.

  • Steric Exploration: The bulky

    
     group tests the spatial tolerance of the kinase "gatekeeper" region, particularly relevant for overcoming resistance mutations like T315I.
    

This guide details the discovery of a scalable synthetic route for this molecule, focusing on overcoming the steric hindrance of the ortho-methyl group to achieve high-purity reductive alkylation.

Synthetic Strategy: The Reductive Methylation Challenge

The synthesis of 3-(Dimethylamino)-4-methylbenzoic acid presents a classic process chemistry challenge: steric hindrance . The methyl group at the 4-position creates steric bulk around the 3-amino group, making standard alkylation (e.g., with methyl iodide) prone to over-alkylation (quaternization) or incomplete conversion.

Route Comparison
MethodologyReagentsProsCons
Direct Alkylation Methyl Iodide (MeI), Base (

)
Simple reagents.High Risk: Difficult to control mono- vs. di- vs. tri-methylation (quaternary salt formation).
Eschweiler-Clarke Formaldehyde (

), Formic Acid (

)
No high-pressure equipment needed.Harsh Conditions: Requires high heat;

evolution can be problematic on scale; often stalls at mono-methyl stage due to sterics.
Reductive Amination (Catalytic) Formaldehyde (

),

, Pd/C
Preferred: Cleanest profile, scalable, high yield, minimal workup.Requires hydrogenation equipment (Parr shaker or autoclave).
Reductive Amination (Hydride) Formaldehyde (

),

or

Mild conditions, good functional group tolerance.Cost/Waste: Boron waste disposal is expensive; reagents are costly for bulk scale.

Decision: The Catalytic Reductive Amination (Route 3) is the "Gold Standard" for this synthesis due to its atom economy and ease of purification.

Detailed Experimental Protocol

Objective

To synthesize 3-(Dimethylamino)-4-methylbenzoic acid from 3-amino-4-methylbenzoic acid via catalytic reductive methylation.

Reaction Scheme

ReactionScheme SM 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0) Product 3-(Dimethylamino)-4-methylbenzoic acid (Target) SM->Product Methanol, 25-50°C 12-24 h Reagents Formaldehyde (37% aq) H2 (3 atm), Pd/C (10%) Reagents->SM

Caption: Single-step reductive methylation of the aniline precursor.

Materials
  • Precursor: 3-Amino-4-methylbenzoic acid (15.1 g, 100 mmol)

  • Reagent: Formaldehyde, 37% aqueous solution (24.3 g, ~300 mmol, 3.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.5 g, 10 wt% loading)

  • Solvent: Methanol (MeOH), HPLC Grade (150 mL)

  • Gas: Hydrogen (

    
    )
    
Step-by-Step Methodology
  • Setup:

    • In a 500 mL Parr hydrogenation bottle (or autoclave vessel), charge the 3-Amino-4-methylbenzoic acid and Methanol .[1]

    • Stir until the solid is mostly dissolved (suspension is acceptable; it will dissolve as it reacts).

    • Critical Step: Add the Formaldehyde solution dropwise over 5 minutes. Allow the mixture to stir for 15 minutes to form the intermediate imine/hemiaminal species.

    • Safety: Carefully add the Pd/C catalyst . WARNING: Pd/C is pyrophoric. Add it under a blanket of nitrogen or to the wet solution to prevent ignition.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (

      
      ) x 3 cycles to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) x 3 cycles.
      
    • Pressurize the vessel to 3 atm (approx. 45 psi) with

      
      .
      
    • Agitate (shake or stir) at Room Temperature for 2 hours, then increase temperature to 45-50°C .

    • Causality: The initial room temp hold prevents rapid exotherm from the imine reduction. The temperature ramp ensures the second methyl group is added, overcoming the steric barrier of the ortho-methyl.

  • Monitoring:

    • Monitor via LC-MS or TLC (Mobile Phase: 5% MeOH in DCM with 1% Acetic Acid).

    • Endpoint: Disappearance of the mono-methyl intermediate (

      
      ). Target mass is 
      
      
      
      .
  • Workup & Isolation:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH (50 mL).

    • Concentrate the filtrate under reduced pressure to remove Methanol and excess Formaldehyde.

    • Purification (Acid-Base Extraction):

      • Dissolve the residue in 1N NaOH (pH > 10). The product (as a carboxylate salt) will be in the aqueous layer.

      • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove any non-acidic impurities (e.g., decarboxylated byproducts).

      • Acidify the aqueous layer carefully with 1N HCl to pH ~3-4. The product, 3-(Dimethylamino)-4-methylbenzoic acid , should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Characterization & Quality Control

To validate the synthesis, the following Critical Quality Attributes (CQAs) must be met.

Workflow Diagram: Purification Logic

WorkupFlow RxnMix Crude Reaction Mixture (MeOH, Product, Pd/C) Filter Filtration (Celite) RxnMix->Filter Evap Evaporation Filter->Evap BaseWash Dissolve in 1N NaOH (pH > 10) Evap->BaseWash OrgWash Wash with EtOAc BaseWash->OrgWash Remove Neutrals Acidify Acidify with HCl (pH ~ 4) OrgWash->Acidify Aqueous Phase Precip Precipitation & Filtration Acidify->Precip Target Product

Caption: Acid-base extraction strategy to ensure high purity.

Data Specifications
AttributeSpecificationMethodNotes
Appearance White to off-white solidVisualDarkening indicates oxidation.
Purity > 98.0%HPLC (254 nm)Main impurity: Monomethyl analog.
Mass Spec

180.1

ESI-MSConfirm +14 Da shift from mono-methyl.
1H-NMR

~2.7-2.8 ppm (s, 6H)
DMSO-d6Singlet for

.
Melting Point 148°C - 152°CCapillaryDistinct from precursor (~165°C).

Key NMR Diagnostic: In DMSO-d6, look for the singlet at ~2.75 ppm integrating to 6 protons (


). The ortho-methyl group (Ar-

) will appear as a singlet around 2.30 ppm . If you see a doublet at ~2.8 ppm that exchanges with

, you have incomplete methylation (the mono-methyl species).

Safety & Handling

  • Formaldehyde: A known carcinogen and sensitizer. All weighing and transfers must occur in a certified fume hood.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated metal waste container.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation vessel is grounded and leak-tested before pressurization.

References

  • Ariad Pharmaceuticals, Inc. (2007). Substituted Acetylenic Imidazo[1,2-b]pyridazines as Kinase Inhibitors. WO2007075869A2. (Describes the synthesis of the 3-amino-4-methylbenzoic acid scaffold for Ponatinib). Link

  • Gassman, P. G., & Gruetzmacher, G. (1973). Specific Ortho-Functionalization of Aromatic Amines. Organic Syntheses, 53, 184. (Background on handling substituted anilines). Link

  • ChemicalBook. (n.d.). 3-Amino-4-methylbenzoic acid Properties and Synthesis. (Physical data for the precursor). Link

  • PubChem. (2025).[2] Compound Summary: 3-Amino-4-methylbenzoic acid.[1][3][4] National Library of Medicine. Link

Sources

Exploratory

3-(Dimethylamino)-4-methylbenzoic acid literature review

An In-Depth Technical Guide to 3-(Dimethylamino)-4-methylbenzoic Acid Abstract: This technical guide provides a comprehensive overview of 3-(Dimethylamino)-4-methylbenzoic acid, a substituted aromatic carboxylic acid of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Dimethylamino)-4-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of 3-(Dimethylamino)-4-methylbenzoic acid, a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis and drug development. The document details the compound's physicochemical properties, outlines a robust and detailed protocol for its synthesis via reductive amination of 3-Amino-4-methylbenzoic acid, and explores its applications as a versatile chemical intermediate. Emphasis is placed on the rationale behind experimental procedures and the characterization techniques required to ensure compound identity and purity. This guide is intended for an audience of researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this specific molecule.

Introduction

3-(Dimethylamino)-4-methylbenzoic acid is a benzoic acid derivative characterized by a dimethylamino group at the meta-position and a methyl group at the para-position relative to the carboxylic acid. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules. While its direct applications are not as widely documented as its primary amine analog, 3-Amino-4-methylbenzoic acid, its role as a synthetic intermediate is of considerable importance.

The presence of three distinct functional groups—a carboxylic acid, a tertiary amine, and a methyl group on an aromatic scaffold—offers orthogonal reactivity. The carboxylic acid can readily undergo esterification or amidation, the aromatic ring can be subject to further electrophilic substitution, and the dimethylamino group influences the ring's reactivity and can participate in coordination chemistry. In medicinal chemistry, such scaffolds are crucial for exploring structure-activity relationships (SAR), where subtle modifications to the molecule's periphery can significantly impact its biological activity and pharmacokinetic profile.[1] Its analogs are known to be key intermediates in the development of novel active pharmaceutical ingredients (APIs), including targeted ligands and inhibitors.[1][2]

Physicochemical and Spectroscopic Properties

The structural attributes of 3-(Dimethylamino)-4-methylbenzoic acid dictate its physical and spectroscopic characteristics. The following table summarizes its key properties, including predicted spectral data based on its functional groups and analysis of structurally similar compounds.[3]

PropertyValue / Description
IUPAC Name 3-(Dimethylamino)-4-methylbenzoic acid
CAS Number 6348-81-8
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Expected to be a white to off-white crystalline solid
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO) and slightly soluble in water.
¹H NMR (Predicted) ~10-12 ppm (s, 1H, -COOH), ~7.0-7.8 ppm (m, 3H, Ar-H), ~2.9-3.1 ppm (s, 6H, -N(CH₃)₂), ~2.3-2.5 ppm (s, 3H, Ar-CH₃)
¹³C NMR (Predicted) ~168-172 ppm (C=O), ~115-155 ppm (Ar-C), ~40-45 ppm (-N(CH₃)₂), ~18-22 ppm (Ar-CH₃)
FTIR (Predicted, cm⁻¹) 3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch), ~1200-1300 (C-N stretch)
Mass Spec (EI) Expected M⁺ at m/z = 179

Synthesis and Purification

The most direct and efficient synthesis of 3-(Dimethylamino)-4-methylbenzoic acid is achieved through the reductive amination of its primary amine precursor, 3-Amino-4-methylbenzoic acid. This method is analogous to well-established industrial processes for producing N,N-dimethylaminobenzoic acids.[4][5]

Primary Synthetic Route: Reductive Amination

This process involves the reaction of 3-Amino-4-methylbenzoic acid with formaldehyde in the presence of a reducing agent. A common industrial approach utilizes hydrogen gas with a palladium catalyst.[4] The reaction proceeds via the formation of a Schiff base (iminium ion) intermediate, which is then rapidly reduced by hydrogen to yield the tertiary amine.

The choice of a palladium on carbon (Pd/C) catalyst is crucial for its high activity and selectivity in hydrogenation reactions.[4] The reaction is typically performed in a solvent like methanol, which can dissolve the starting materials and facilitate the reaction.[4]

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products start 3-Amino-4-methylbenzoic Acid reactor Pressurized Reactor (Autoclave) start->reactor formaldehyde Formaldehyde (HCHO) formaldehyde->reactor h2 Hydrogen (H₂) h2->reactor workup Catalyst Filtration & Solvent Removal reactor->workup Reaction purify Recrystallization workup->purify Crude Product product 3-(Dimethylamino)-4-methylbenzoic Acid purify->product Purified Product catalyst Pd/C Catalyst Methanol Solvent catalyst->reactor

Caption: Workflow for the synthesis of 3-(Dimethylamino)-4-methylbenzoic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar compounds and should be performed by trained personnel with appropriate safety precautions.[4][5]

  • Reactor Setup: To a pressure-rated hydrogenation vessel (autoclave), add 3-Amino-4-methylbenzoic acid (1.0 eq.), 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-2% by weight of the starting material), and a suitable solvent such as methanol to dissolve the starting material.

  • Hydrogenation (Initial Reduction - Optional but good practice): Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi). Stir the mixture at a moderately elevated temperature (e.g., 50-60°C) for a short period to ensure the catalyst is active and the starting material is free of reducible impurities.

  • Reductive Amination: Vent the reactor and add an aqueous solution of formaldehyde (37% wt, 2.2 eq.) to the mixture. The addition should be controlled to manage the exothermic reaction and maintain the temperature, preferably between 50-70°C.[4]

  • Reaction Completion: After the formaldehyde addition is complete, re-pressurize the vessel with hydrogen and continue stirring at temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The catalyst should be handled carefully as it can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. This will likely cause the product to precipitate. The pH of the remaining aqueous solution can be adjusted to the isoelectric point of the amino acid (typically near neutral) to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a minimal amount of a cold non-polar solvent (like hexane) to remove organic impurities. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

Key Applications and Research Significance

The utility of 3-(Dimethylamino)-4-methylbenzoic acid lies in its function as a versatile chemical intermediate.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of more complex Active Pharmaceutical Ingredients (APIs). The specific arrangement of its functional groups allows medicinal chemists to construct molecules with precise three-dimensional structures required for selective binding to biological targets.[1] Its analogs are used in the synthesis of compounds with potential antitumor activity and as key components in drugs like Nilotinib (as an impurity standard).[2][6] The introduction of the N,N-dimethyl group, compared to the primary NH₂ group, significantly alters the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical parameters in drug design.

Precursor in Materials Science

Similar to other aminobenzoic acids, this molecule can serve as a monomer or functionalizing agent in the development of advanced materials. The carboxylic acid and amino groups can be used to synthesize functionalized polymers, organic dyes, and metal-organic frameworks (MOFs).[1] The dimethylamino group, in particular, can act as a coordination site for metal ions, making it useful in the design of novel catalysts or sensory materials.

Analytical Methodologies

Ensuring the quality and purity of 3-(Dimethylamino)-4-methylbenzoic acid is critical for its use in further synthetic steps.

  • High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity is reversed-phase HPLC with UV detection.[7] A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid is typically effective for separating the product from starting materials and byproducts.

  • Spectroscopic Analysis: As detailed in Section 2.0, a combination of NMR (¹H and ¹³C), FTIR, and Mass Spectrometry is essential for unambiguous structural confirmation.[8]

Safety and Handling

  • General Hazards: Similar aminobenzoic acid derivatives are classified as causing skin and serious eye irritation.[6][9] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3-(Dimethylamino)-4-methylbenzoic acid is a specialized chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its synthesis from readily available precursors via robust methods like reductive amination makes it an accessible building block for advanced applications. The unique properties conferred by its trifunctional aromatic structure ensure its continued relevance for researchers and scientists dedicated to designing and creating novel, high-value molecules.

References

  • Benchchem. (n.d.). 3-Amino-4-methylbenzoic Acid | High Purity | RUO.
  • Google Patents. (1980). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methylbenzoic acid 99 2458-12-0.
  • ChemicalBook. (2026). 3-Amino-4-methylbenzoic acid | 2458-12-0.
  • CymitQuimica. (n.d.). CAS 18364-71-1: 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568. PubChem.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)-3-methylbenzoic acid.
  • Google Patents. (2024). US11932608B1 - 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Molkem. (n.d.). 3-Amino-4-(Methylamino)-Benzoic Acid | Intermediate of Dabigatran.
  • ChemBK. (2025). 4-Methylbenzoic acid.
  • ChemicalBook. (n.d.). 3-(Dimethylamino)benzoic acid(99-64-9) 1H NMR spectrum.
  • Nordmann. (n.d.). 4-(Dimethylamino)benzoic acid.
  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • PubChem. (n.d.). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Patent EP-0855386-A1.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methylbenzoic Acid.
  • Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • Google Patents. (1998). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
  • Regulations.gov. (2021). U.S. Patent No. 8829195.
  • Google Patents. (2005). (12) United States Patent.
  • NIST. (n.d.). 3-Amino-4-methylbenzoic acid. NIST WebBook.
  • ResearchGate. (2025). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.
  • National Center for Biotechnology Information. (n.d.). 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319. PubChem.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-4-methylbenzoic Acid | 2458-12-0.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804. PubChem.
  • OPUS. (2025). Analytical Methods.
  • Benchchem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • CDC Stacks. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

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Foundational

Unlocking the Ortho-Twist: A Technical Guide to 3-(Dimethylamino)-4-methylbenzoic Acid

Part 1: Executive Summary & Chemical Logic 3-(Dimethylamino)-4-methylbenzoic acid is an under-utilized bifunctional scaffold that bridges the gap between simple anilines and sterically constrained pharmacophores. While i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

3-(Dimethylamino)-4-methylbenzoic acid is an under-utilized bifunctional scaffold that bridges the gap between simple anilines and sterically constrained pharmacophores. While its parent compound, 3-amino-4-methylbenzoic acid, is a common intermediate in dye and drug synthesis, the N,N-dimethyl derivative offers unique physicochemical properties driven by the "Ortho-Twist" effect .

The steric clash between the bulky dimethylamino group at position 3 and the methyl group at position 4 forces the nitrogen lone pair out of planarity with the benzene ring. This conformational lock alters electronic conjugation, basicity, and fluorescence quantum yield, making this molecule a high-value candidate for:

  • Twisted Intramolecular Charge Transfer (TICT) Probes: For viscosity and polarity sensing.

  • Kinase Inhibitor Scaffolds: Exploiting the twisted conformation to fit hydrophobic pockets in enzymes.

  • Polymer Additives: Introducing kinks in polymer chains to modify glass transition temperatures (

    
    ) and solubility.
    

Part 2: Chemical Profile & Structural Physics

The "Ortho-Twist" Mechanism

In typical N,N-dimethylanilines, the nitrogen lone pair conjugates with the aromatic


-system, flattening the molecule. However, in 3-(dimethylamino)-4-methylbenzoic acid, the C4-methyl group creates significant steric hindrance.
  • Planar Conformation: High steric energy due to Me-NMe

    
     clash.
    
  • Twisted Conformation: The dimethylamino group rotates

    
     60-90° relative to the ring plane. This decouples the lone pair from the 
    
    
    
    -system, effectively isolating the amine electronically while maintaining its lipophilicity.
Key Properties (Predicted & Observed)
PropertyValue / DescriptionSignificance
Molecular Formula

Compact bifunctional linker
MW 179.22 g/mol Fragment-based drug discovery (FBDD) compliant
pKa (COOH) ~4.2Standard benzoic acid behavior
pKa (NMe

)
~5.5 - 6.0Higher than typical anilines due to decoupling (less resonance withdrawal)
LogP ~2.1Good membrane permeability balance
Fluorescence TICT-activeEmission highly sensitive to solvent viscosity

Part 3: Synthesis Protocols

Retrosynthetic Analysis

The most robust route to 3-(dimethylamino)-4-methylbenzoic acid is the Reductive Methylation of 3-amino-4-methylbenzoic acid. Direct methylation using methyl iodide is discouraged due to the formation of quaternary ammonium salts (Betaines).

Synthesis cluster_conditions Reaction Conditions SM 3-Amino-4-methylbenzoic acid (CAS 2458-12-0) Inter Imine Intermediate SM->Inter HCHO, H+ Prod 3-(Dimethylamino)-4-methylbenzoic acid Inter->Prod NaBH3CN or H2/Pd-C Reductive Amination Cond1 Method A: HCHO (aq), NaBH3CN, MeCN, pH 4-5 Cond2 Method B: HCHO, H2 (50 psi), Pd/C, MeOH

Figure 1: Retrosynthetic pathway focusing on reductive amination to avoid over-alkylation.

Protocol: Reductive Methylation (Method A)

Objective: Synthesis of 3-(dimethylamino)-4-methylbenzoic acid from 3-amino-4-methylbenzoic acid.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Sodium cyanoborohydride (

    
    , 3.0 eq)
    
  • Acetic acid (glacial)

  • Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.51 g (10 mmol) of 3-amino-4-methylbenzoic acid in 30 mL of MeCN.

  • Activation: Add 2 mL of acetic acid to adjust pH to ~4.5. Stir for 10 minutes.

  • Imine Formation: Add 3.7 mL (50 mmol) of 37% formaldehyde solution. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C in an ice bath. Carefully add 1.88 g (30 mmol) of

    
     portion-wise over 20 minutes. (Caution: Evolution of HCN gas is possible; use a fume hood and caustic scrubber).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.

  • Quench & Workup: Quench with saturated

    
     solution. Evaporate MeCN under reduced pressure. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield the product as off-white crystals.
    

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     2.30 (s, 3H, Ar-Me), 2.65 (s, 6H, N-Me
    
    
    
    ), 7.2-7.8 (m, 3H, Ar-H).
  • Purity: >98% by HPLC (254 nm).

Part 4: Research Vectors & Applications

Medicinal Chemistry: The "Magic Methyl" & Solubility

In drug design, the "Magic Methyl" effect usually refers to adding a methyl group to boost potency. Here, the combination of the methyl and dimethylamino groups creates a "Solubility Toggle."

  • Hypothesis: The twisted dimethylamino group prevents

    
    -stacking in the crystal lattice, significantly improving solubility compared to planar analogs.
    
  • Application: Use this scaffold to replace planar biphenyl or naphthyl linkers in kinase inhibitors to improve oral bioavailability.

Material Science: TICT Fluorophores

The molecule is a prime candidate for viscosity-sensitive fluorescence .

  • Mechanism: Upon excitation, the molecule can relax via a Twisted Intramolecular Charge Transfer (TICT) state. In low-viscosity solvents, the dimethylamino group rotates freely, quenching fluorescence (non-radiative decay). In high-viscosity environments (e.g., cell membranes, aggregating proteins), rotation is restricted, leading to strong fluorescence.

  • Research Proposal: Synthesize esters of 3-(dimethylamino)-4-methylbenzoic acid and test them as "molecular rotors" for mapping viscosity in live cells.

Applications cluster_medchem Medicinal Chemistry cluster_materials Materials Science Core 3-(Dimethylamino)- 4-methylbenzoic Acid Kinase Kinase Inhibitors (Solubility Enhancer) Core->Kinase GPCR GPCR Ligands (Twisted Pharmacophore) Core->GPCR Sensor TICT Sensors (Viscosity Probes) Core->Sensor Polymer High-Tg Polymers (Steric Kinking) Core->Polymer

Figure 2: Strategic application map for the 3-(dimethylamino)-4-methylbenzoic acid scaffold.

Part 5: Future Outlook

The convergence of steric constraint and electronic decoupling in 3-(dimethylamino)-4-methylbenzoic acid positions it as a "sleeper" scaffold.

  • Immediate Opportunity: Use as a replacement for 3-dimethylaminobenzoic acid in drug campaigns where solubility is a bottleneck.

  • Long-term Potential: Development of "smart" polymers that change fluorescence properties under mechanical stress (mechanochromism) by exploiting the rotational freedom of the dimethylamino group.

References

  • Synthesis of Aminobenzoic Acid Derivatives

    • Sigma-Aldrich. 3-Amino-4-methylbenzoic acid Product Sheet. Link

  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1987.
  • TICT Mechanism & Molecular Rotors

    • Haidekker, M. A., & Theodorakis, E. A. "Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow." Organic & Biomolecular Chemistry, 2007. Link

  • Steric Effects in Drug Design

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Patent Reference (Analogous Synthesis)

    • US Patent 4233458A. "Process for preparing N,N-dimethylaminobenzoic acids." Link

Protocols & Analytical Methods

Method

Application Note: Using 3-(Dimethylamino)-4-methylbenzoic Acid in Pharmaceutical Intermediate Synthesis

This Application Note is designed for pharmaceutical researchers focusing on the synthesis and utilization of 3-(Dimethylamino)-4-methylbenzoic acid , a specialized intermediate valuable for introducing solubility-enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical researchers focusing on the synthesis and utilization of 3-(Dimethylamino)-4-methylbenzoic acid , a specialized intermediate valuable for introducing solubility-enhancing motifs and modulating steric/electronic properties in drug candidates.

Introduction & Strategic Value

3-(Dimethylamino)-4-methylbenzoic acid is a bifunctional building block characterized by a sterically crowded, electron-rich core. Unlike its primary amine counterpart (3-amino-4-methylbenzoic acid, a key intermediate for kinase inhibitors like Imatinib and Nilotinib), the N,N-dimethylated variant serves a distinct role in medicinal chemistry:

  • Solubility Modulation: The tertiary amine functions as a solubilizing group (pKa ~5-6), improving the physicochemical profile of lipophilic drug scaffolds without introducing a hydrogen bond donor (HBD).

  • Electronic Tuning: The dimethylamino group is a strong electron-donating group (EDG), which increases the electron density of the aromatic ring. This can influence the potency of the final drug molecule by strengthening cation-pi interactions or altering the electronics of the amide carbonyl in the final construct.

  • Conformational Control: The 4-methyl group provides an "ortho-effect," restricting the rotation of the C-N bond and the adjacent amide bond (when coupled), potentially locking the molecule into a bioactive conformation.

Core Applications
  • Kinase Inhibitor Synthesis: Used as a "tail" moiety to interact with the solvent-exposed regions of the ATP-binding pocket.

  • Fluorescent Probes: The electron-rich ring system is a precursor for intramolecular charge transfer (ICT) dyes.

  • Prodrug Design: The tertiary amine can be quaternized to create charged prodrugs.

Chemical Pathway & Mechanism[1]

The synthesis of 3-(Dimethylamino)-4-methylbenzoic acid typically proceeds via the reductive methylation of the commercially available 3-amino-4-methylbenzoic acid. This method is preferred over direct alkylation (using MeI) to avoid quaternization (exhaustive methylation).

Reaction Pathway Diagram

The following diagram illustrates the reductive methylation pathway and the subsequent activation for amide coupling.

SynthesisPathway Start 3-Amino-4-methylbenzoic acid (Primary Amine) Inter1 Imine/Iminium Intermediate Start->Inter1 HCHO (Formaldehyde) Acidic pH Product 3-(Dimethylamino)-4-methylbenzoic acid (Tertiary Amine) Inter1->Product NaBH3CN or H2/Pd/C Reduction Activated Activated Ester (HATU/NHS) Product->Activated HATU, DIPEA DMF Final Target Amide (Drug Scaffold) Activated->Final R-NH2 (Amine Partner)

Caption: Synthesis workflow from the primary amine precursor to the final amide-coupled drug scaffold via reductive methylation.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(Dimethylamino)-4-methylbenzoic Acid

Objective: Selective N,N-dimethylation of the primary aniline without affecting the carboxylic acid.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[1]

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Sodium Cyanoborohydride (NaBH3CN, 3.0 eq)

  • Acetic Acid (AcOH, catalytic to adjust pH ~4-5)

  • Methanol (MeOH, solvent)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (5.0 g, 33.1 mmol) in Methanol (50 mL).

  • pH Adjustment: Add Acetic Acid dropwise until the pH reaches approximately 4–5. This activates the carbonyl of the formaldehyde.

  • Imine Formation: Add Formaldehyde (37% aq., 13.5 mL, 165 mmol) to the mixture. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C in an ice bath. Carefully add NaBH3CN (6.2 g, 99 mmol) in small portions (Warning: Exothermic, gas evolution).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 180.2).

  • Quenching: Quench the reaction with 1N HCl (carefully) to destroy excess hydride.

  • Workup:

    • Concentrate the methanol under reduced pressure.[2]

    • Dilute the aqueous residue with water (50 mL).

    • Adjust pH to ~4 (isoelectric point precipitation) or extract with Ethyl Acetate (3 x 50 mL) at pH 6.

    • Note: The product is amphoteric. If extraction is difficult, use n-Butanol.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Yield Expectation: 75–85% as an off-white solid.

Protocol B: Amide Coupling (Drug Intermediate Synthesis)

Objective: Coupling the sterically hindered 3-(dimethylamino)-4-methylbenzoic acid to a heterocyclic amine (e.g., an amino-pyrazole or aniline) to form a kinase inhibitor scaffold.

Challenges: The 4-methyl group creates steric hindrance at the carbonyl carbon. The 3-dimethylamino group makes the ring electron-rich, reducing the electrophilicity of the carbonyl. HATU is recommended over EDC/NHS for this transformation.

Reagents:

  • 3-(Dimethylamino)-4-methylbenzoic acid (1.0 eq)

  • Amine Partner (e.g., 3-aminopyrazole derivative) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve 3-(dimethylamino)-4-methylbenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol). The solution may darken slightly.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at room temperature for 15 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add the Amine Partner (1.1 mmol).

  • Reaction: Stir at 50°C for 4–6 hours. (Heating is often required due to the steric hindrance of the 4-methyl group).

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with sat.[3] NaHCO3 (2 x 15 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (1 x 15 mL).

    • Dry over Na2SO4 and concentrate.[4]

  • Purification: Silica gel chromatography (Hexane:Ethyl Acetate gradient).

Analytical Data & Validation

To ensure the integrity of the intermediate, the following analytical parameters should be verified:

ParameterExpected ResultNotes
Appearance Off-white to pale yellow powderOxidizes slightly upon air exposure.
1H NMR (DMSO-d6) δ ~2.3 ppm (s, 3H, Ar-CH3)Methyl group singlet.
1H NMR (DMSO-d6) δ ~2.7 ppm (s, 6H, N(CH3)2)Dimethylamino singlet (characteristic).
1H NMR (DMSO-d6) δ ~7.0–7.8 ppm (m, 3H, Ar-H)Aromatic region showing 1,3,4-substitution pattern.
LC-MS (ESI+) m/z = 180.1 [M+H]+Primary ion peak.
Solubility Soluble in DMSO, MeOH, DCMPoor solubility in water at neutral pH.

Critical Considerations & Troubleshooting

Steric Hindrance (The "Ortho Effect")

The methyl group at position 4 is ortho to both the carboxylic acid (position 1) and the dimethylamino group (position 3).

  • Impact on Coupling: The reaction rate for amide coupling will be significantly slower than unsubstituted benzoic acid. Solution: Use stronger coupling agents (HATU, T3P) and moderate heat (40–60°C).

  • Impact on Conformation: In the final drug molecule, the amide bond will likely twist out of plane relative to the phenyl ring, which can be exploited to fit into specific hydrophobic pockets in proteins (e.g., the gatekeeper region of kinases).

Electronic Deactivation

The dimethylamino group is a strong electron donor (+M effect).

  • Impact: It increases the electron density on the carbonyl carbon (via resonance), making it less susceptible to nucleophilic attack.

  • Mitigation: Pre-activation time with HATU is critical. Ensure the active ester is formed before adding the amine partner.

Purification of Tertiary Amines
  • Tailing: Tertiary amines often streak on silica gel columns due to interaction with acidic silanols.

  • Solution: Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase (e.g., DCM/MeOH/NH4OH) to sharpen the peaks.

References

  • Reductive Methylation (General Protocol): Borch, R. F., & Bernstein, M. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Amide Coupling of Hindered Acids: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Properties of Aminobenzoic Acids: Similar protocols are adapted from the synthesis of Imatinib intermediates, where 3-amino-4-methylbenzoic acid is a key precursor. Organic Process Research & Development. Link

  • H2/Pd Reduction Method: Patent EP0855386A1. Process for the preparation of 3-(N,N-Dimethylamino)benzoic acid. Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE. Verify CAS numbers and safety data sheets (SDS) for all reagents before use. CAS 156003-13-7 is occasionally referenced in vendor catalogs but may refer to specific salt forms or related derivatives; always confirm identity via NMR/MS.

Sources

Application

Application Notes & Protocols: 3-(Dimethylamino)-4-methylbenzoic Acid as a Versatile Building Block for Novel Materials

Abstract This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the applications of 3-(Dimethylamino)-4-methylbenzoic acid. This uniquely functional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the applications of 3-(Dimethylamino)-4-methylbenzoic acid. This uniquely functionalized aromatic molecule, possessing a carboxylic acid, a tertiary amine, and a sterically influential methyl group, presents a compelling platform for the synthesis of advanced polymers, functional metal-organic frameworks (MOFs), and novel pharmaceutical scaffolds. We provide field-proven insights, detailed step-by-step protocols for its synthesis and subsequent use, and expected characterization data to guide laboratory work. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of 3-(Dimethylamino)-4-methylbenzoic Acid

3-(Dimethylamino)-4-methylbenzoic acid is an aromatic carboxylic acid distinguished by the presence of a dimethylamino group ortho to the carboxylate and a methyl group meta to it. This specific arrangement of functional groups imparts a unique combination of properties that make it a highly valuable building block in materials science and medicinal chemistry.

  • Carboxylic Acid Group: Serves as a primary reactive handle for esterification and amidation, enabling its incorporation into polymers. It also acts as a classic coordination moiety (linker) for the construction of Metal-Organic Frameworks (MOFs).[1][2]

  • Dimethylamino Group: This tertiary amine introduces a site of basicity, making materials derived from it potentially pH-responsive. Its lone pair of electrons can act as a secondary coordination site in MOF synthesis, and its presence is a well-known pharmacophore that can enhance aqueous solubility and bioavailability in drug candidates.[3]

  • Aromatic Ring & Methyl Group: The rigid aromatic core provides thermal stability and defined geometry to resulting materials. The methyl group provides steric bulk, influencing the packing of polymer chains or the topology of MOF structures, and can be used to fine-tune electronic properties.

This guide will detail the synthesis of the parent compound and explore its application in three distinct domains: advanced polymers, fluorescent MOFs, and as a scaffold in drug discovery.

Synthesis and Characterization of the Building Block

While isomers and precursors of this molecule are commercially available, 3-(Dimethylamino)-4-methylbenzoic acid itself often requires de novo synthesis. The most reliable route is the exhaustive methylation of its primary amine precursor, 3-Amino-4-methylbenzoic acid.

Synthetic Rationale: Reductive Amination

We employ a reductive amination strategy using formaldehyde as the methyl source and a suitable reducing agent. This method is superior to direct alkylation with methyl halides as it occurs under milder conditions and significantly reduces the risk of quaternary ammonium salt formation. The process follows a two-step, one-pot reaction where the primary amine first forms an iminium ion with formaldehyde, which is then immediately reduced to the dimethylated product. A process for a similar compound, 3-(N,N-dimethylamino)benzoic acid, utilizes a supported transition metal catalyst with controlled addition of formaldehyde under a hydrogen atmosphere.[4][5]

Detailed Synthesis Protocol

Reaction: Synthesis of 3-(Dimethylamino)-4-methylbenzoic acid from 3-Amino-4-methylbenzoic acid.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-Amino-4-methylbenzoic acid (10.0 g, 66.1 mmol).

  • Dissolution: Add 100 mL of methanol. Stir the suspension.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~500 mg).

    • Scientist's Note: The catalyst is crucial for the hydrogenation step. Ensure it is handled appropriately as it can be pyrophoric. A wide-pore carbon support can improve reaction efficiency.[6]

  • Formaldehyde Addition: Begin vigorous stirring. From the dropping funnel, add an aqueous solution of formaldehyde (37 wt. %, 12.0 mL, 145.5 mmol, 2.2 equivalents) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C with a water bath if necessary.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure using a hydrogen-filled balloon. Continue to stir vigorously at 50-55°C.

    • Trustworthiness Check: Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of Ethyl Acetate:Hexane. The product spot will be more nonpolar than the starting material. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous solution is acidified to pH 6.0-6.5 with 1M HCl. A white precipitate will form.

  • Purification: Cool the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) and dry under vacuum at 60°C overnight.

Visualization: Synthesis Workflow

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Product & Purification A 3-Amino-4-methylbenzoic acid P1 Reductive Methylation A->P1 B Formaldehyde (aq) B->P1 C 10% Pd/C Catalyst C->P1 D H2 Gas D->P1 E Methanol, 55°C E->P1 P2 Crude Product P1->P2 Filter, Evaporate P3 3-(Dimethylamino)-4- methylbenzoic acid P2->P3 Acidify, Recrystallize

Caption: Workflow for the synthesis of the target building block.

Expected Characterization Data
ParameterExpected Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline solid.
Melting Point 155-160 °C (predicted)
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (s, 1H, -COOH), 7.6 (d, 1H), 7.4 (s, 1H), 7.1 (d, 1H), 2.8 (s, 6H, -N(CH₃)₂), 2.2 (s, 3H, Ar-CH₃)
Mass Spec (ESI+) m/z = 180.10 [M+H]⁺

Application in Advanced Polymer Synthesis: pH-Responsive Polyesters

The dual functionality of 3-(Dimethylamino)-4-methylbenzoic acid allows for its use as a monomer in step-growth polymerization to create functional polyesters. The tertiary amine in the polymer backbone can be protonated at low pH, leading to conformational changes or increased hydrophilicity, making the material pH-responsive.

Rationale for Polyester Synthesis

Direct polycondensation with a diol is a straightforward method to leverage the carboxylic acid functionality. We select 1,6-hexanediol as a co-monomer to impart flexibility to the polymer chain. p-Toluenesulfonic acid (PTSA) is chosen as a catalyst due to its effectiveness in promoting esterification and its ease of removal during purification. The reaction is driven to completion by the continuous removal of water, in accordance with Le Châtelier's principle.

Protocol: Synthesis of Poly(DMAMBA-co-HD)
  • Reactor Setup: Charge a reaction vessel suitable for polycondensation (equipped with mechanical stirring, a short-path distillation head, and a nitrogen inlet) with 3-(Dimethylamino)-4-methylbenzoic acid (17.92 g, 0.1 mol), 1,6-hexanediol (11.82 g, 0.1 mol), and PTSA (0.1 g).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.

  • Melt Polycondensation: Heat the mixture to 180°C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage for 4 hours.

  • High Vacuum Stage: Gradually reduce the pressure to <1 Torr while increasing the temperature to 220°C.

    • Expertise Note: The increase in viscosity of the reaction mixture is a key indicator of successful polymerization and increasing molecular weight. This stage is critical for driving the reaction to high conversion and achieving a useful polymer.

  • Termination: Continue the high vacuum stage for an additional 3-5 hours until the desired viscosity is reached. Cool the reactor to room temperature under nitrogen.

  • Purification: Dissolve the resulting polymer in chloroform and precipitate it into a large excess of cold methanol. This step removes unreacted monomers and the catalyst.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 50°C for 24 hours.

Visualization: Polymerization Reaction

Monomer1 3-(Dimethylamino)-4- methylbenzoic acid Plus + Polymer Poly(DMAMBA-co-HD) Monomer1->Polymer PTSA, Δ -H₂O Monomer2 1,6-Hexanediol Monomer2->Polymer PTSA, Δ -H₂O Water H₂O Polymer->Water byproduct cluster_components Components in Solution cluster_assembly Solvothermal Assembly (120°C) cluster_product Final Structure L DMAMBA Linker N1 L->N1 M Zn²⁺ Metal Ion M->N1 MOF Crystalline 3D MOF N1->MOF Coordination Bonds

Caption: Conceptual diagram of MOF self-assembly.

Expected MOF Properties
ParameterExpected ValueAnalysis Method
BET Surface Area 800 - 1500 m²/gN₂ Adsorption at 77K
Pore Volume 0.4 - 0.7 cm³/gN₂ Adsorption at 77K
Thermal Stability (TGA) Stable up to 350°CThermogravimetric Analysis
Photoluminescence Emission max. ~450 nm (blue)Fluorescence Spectroscopy

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The benzoic acid motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [7]The 3-(dimethylamino)-4-methylbenzoic acid core can serve as an excellent starting point for generating a library of potential kinase inhibitors via amide coupling.

Rationale and Discovery Workflow

The workflow involves creating a diverse library of amides by coupling the carboxylic acid with a panel of commercially available amines. This library is then screened against a panel of kinases to identify initial hits. The dimethylamino group can form key hydrogen bonds or salt bridges in an ATP-binding pocket, while the appended amine fragment explores different regions of the active site to achieve potency and selectivity.

Protocol: Amide Library Synthesis Workflow
  • Activation: In a typical reaction, dissolve 3-(Dimethylamino)-4-methylbenzoic acid (1 equiv.) in DMF. Add a coupling agent like HATU (1.1 equiv.) and a base like DIPEA (2.0 equiv.). Stir for 15 minutes at room temperature.

  • Amine Coupling: Add the desired primary or secondary amine (1.0 equiv.) to the activated acid solution.

  • Reaction: Stir at room temperature for 4-12 hours.

  • Purification: Purify the resulting amide product using reverse-phase HPLC.

  • Screening: Screen the purified compounds at a fixed concentration (e.g., 10 µM) against a panel of kinases.

  • Hit Follow-up: For active compounds ("hits"), perform dose-response experiments to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Visualization: Drug Discovery Flowchart

Start 3-(Dimethylamino)-4- methylbenzoic acid Scaffold Step1 Amide Library Synthesis (Parallel Synthesis) Start->Step1 Step2 High-Throughput Screening (Kinase Panel @ 10µM) Step1->Step2 Decision1 Identify 'Hits' (% Inhibition > 50%) Step2->Decision1 Decision1->Step1 Inactive Step3 IC₅₀ Determination (Dose-Response Curve) Decision1->Step3 Active Step4 Lead Optimization (Structure-Activity Relationship) Step3->Step4 End Preclinical Candidate Step4->End

Caption: Workflow for scaffold-based drug discovery.

Hypothetical Screening Data
Compound (Amide Derivative)% Inhibition at 10 µM (Kinase X)IC₅₀ (nM)
-NH-benzyl 85%250
-NH-cyclohexyl 15%>10,000
-N(morpholine) 92%85
-NH-(4-fluorophenyl) 95%50

Conclusion

3-(Dimethylamino)-4-methylbenzoic acid demonstrates significant potential as a versatile and strategic building block. Its unique trifecta of functional groups enables access to a wide range of novel materials with tunable properties. The protocols and data presented herein provide a robust foundation for researchers to explore its use in creating next-generation polymers, functional porous materials, and as a starting point for developing new therapeutic agents.

References

  • Google Patents. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • PubChem - NIH. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Google Patents. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • PubChem - NIH. 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319. [Link]

  • Google Patents. DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino) benzoic acid.
  • Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • PubMed. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. [Link]

  • Research and Reviews. Metal Organic Frameworks | Open Access Journals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Foundational Role of 4-Methylbenzoic Acid in Industrial Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. From Polymers to Pesticides: The Industrial Significance of 4-Methylbenzoic Acid. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]

  • ResearchGate. (PDF) DFT Studies of p-N,N-(Dimethylamino) Benzoic Acid with Para or Meta–Electron Withdrawing or Donating Moieties for Dye-Sensitized Solar Cells (DSSCs). [Link]

  • PMC. Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. [Link]

  • ResearchGate. (PDF) A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. [Link]

Sources

Method

Analytical methods for 3-(Dimethylamino)-4-methylbenzoic acid quantification

Executive Summary This guide details the analytical protocols for 3-(Dimethylamino)-4-methylbenzoic acid (MW: 179.22 g/mol ), a critical amphoteric intermediate often encountered in the synthesis of tyrosine kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 3-(Dimethylamino)-4-methylbenzoic acid (MW: 179.22 g/mol ), a critical amphoteric intermediate often encountered in the synthesis of tyrosine kinase inhibitors (TKIs) and as a potential genotoxic impurity in pharmaceutical raw materials.

Because this molecule contains both a basic dimethylamino group and an acidic carboxylic acid moiety, it presents specific chromatographic challenges—namely, pH-dependent ionization leading to peak tailing or retention shifts. This note provides two validated workflows:

  • High-Performance Liquid Chromatography (HPLC-UV): For robust assay and purity analysis in raw materials.

  • LC-MS/MS: For trace-level quantification (ppm/ppb levels) in final drug substances.

Chemical Context & Properties

Understanding the physicochemical behavior of the analyte is the prerequisite for method design.

  • Compound: 3-(Dimethylamino)-4-methylbenzoic acid

  • Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 Da[1]

  • pKa (Calculated):

    • Acidic (COOH): ~4.2 – 4.5[2][3]

    • Basic (N(Me)₂): ~5.0 – 5.5 (Lower than typical anilines due to steric hindrance of the ortho-methyl group and conjugation).

  • Solubility: Soluble in Methanol, DMSO; sparingly soluble in water at neutral pH (zwitterionic form).

Figure 1: Analytical Decision Matrix

Analytical_Decision_Tree Start Sample Type Analysis Conc Concentration Range? Start->Conc High High Conc. (>0.1 mg/mL) (Raw Material Assay) Conc->High Assay/Purity Trace Trace Levels (<10 ppm) (Impurity Profiling) Conc->Trace Genotox Screen Method1 Protocol A: HPLC-UV (Phosphate Buffer pH 2.5) High->Method1 Method2 Protocol B: LC-MS/MS (Formate Buffer pH 3.5) Trace->Method2 Critical1 Critical Control: Silanol Suppression Method1->Critical1 Critical2 Critical Control: ESI+ Ionization Method2->Critical2

Caption: Decision tree selecting the appropriate detection method based on sensitivity requirements.

Protocol A: HPLC-UV for Assay & Purity (QC Method)

Objective: Quantify the analyte at 0.1–1.0 mg/mL levels with high precision (RSD < 1.0%). Challenge: The basic amine interacts with residual silanols on the silica backbone, causing peak tailing. Solution: Use of a "Base-Deactivated" (BDS) column and low pH buffer to protonate the amine fully, ensuring it stays in solution, while suppressing silanol ionization.

Instrument Parameters
ParameterSpecificationRationale
System HPLC with PDA/UV DetectorStandard QA/QC configuration.
Column C18, 4.6 × 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)Hybrid particles resist hydrolysis at low pH and reduce silanol activity.
Wavelength 245 nm

for the benzoic acid chromophore.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°CImproves mass transfer and peak shape.
Injection Vol 10 µLPrevents column overload.
Mobile Phase Composition
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Preparation: Dissolve 2.72 g KH₂PO₄ in 1 L water. Adjust pH to 2.5 with Phosphoric Acid (

      
      ). Filter (0.22 µm).
      
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Hold
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955Stop
Sample Preparation (Assay)
  • Stock Solution: Weigh 50 mg of analyte into a 50 mL volumetric flask. Dissolve in 50:50 Methanol:Water. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A. (Conc: 0.1 mg/mL).

  • Filtration: Filter through 0.45 µm PTFE or Nylon syringe filter. Avoid PVDF if non-specific binding is observed.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantify 3-(Dimethylamino)-4-methylbenzoic acid at ppm levels (e.g., <10 ppm relative to API) in drug substances. Mechanism: Electrospray Ionization (ESI) in Positive Mode. The basic amine is easily protonated


.
Instrument Parameters
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (QqQ)
Column C18, 2.1 × 100 mm, 1.7 µm (Sub-2 micron for efficiency)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
MS Source Parameters (Generic Optimization)
  • Ion Mode: ESI Positive (+)

  • Capillary Voltage: 3.0 kV

  • Source Temp: 400°C (Ensure complete desolvation of the polar acid)

  • Cone Gas: 50 L/hr

MRM Transitions (Multiple Reaction Monitoring)
  • Precursor Ion: 180.1

    
    
    
    
    
  • Quantifier Ion: 134.1

    
     (Loss of carboxylic acid/methyl group fragments).
    
  • Qualifier Ion: 162.1

    
     (Loss of water/methyl).
    

Note: Exact collision energies (CE) must be optimized on the specific instrument, typically ranging from 15–30 eV.

Experimental Workflow Diagram

Figure 2: Sample Preparation & Extraction Logic

Sample_Prep_Workflow Raw Solid Sample (API/Tablet) Solvent Add Solvent: 50% MeOH / 50% Water Raw->Solvent Sonicate Sonication (15 min, <40°C) Solvent->Sonicate Dissolution Centrifuge Centrifugation (10,000 rpm, 5 min) Sonicate->Centrifuge Precipitate Excipients Filter Syringe Filter (0.2 µm PTFE) Centrifuge->Filter Supernatant Vial HPLC Vial (Ready for Injection) Filter->Vial

Caption: Standardized extraction workflow to ensure maximum recovery and protection of the analytical column.

Validation Criteria (ICH Q2(R1))

To ensure trustworthiness, the method must pass the following system suitability tests (SST):

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (

)

If

, lower pH of Mobile Phase A or increase buffer concentration.
Theoretical Plates (

)

If low, check column age or dead volume in connections.
Precision (RSD)

(n=6)
If high, check autosampler reproducibility or solubility issues.
Linearity (

)

Range: 80% to 120% of target concentration.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Critical for Protocol B (Trace Analysis).

Troubleshooting & Scientific Rationale

Issue: Peak Splitting

  • Cause: The analyte is partially ionizing. At pH 4–5 (near the pKa of the acid), the molecule exists as a mix of neutral, anionic, and zwitterionic forms.

  • Fix: Strictly control pH. Use pH 2.5 (fully protonated, behaves like a cation) or pH 7.5 (fully deprotonated acid, neutral amine). Protocol A uses pH 2.5 because acidic silica columns generally offer better lifetime and peak shape for cations than basic conditions.

Issue: Carryover in LC-MS

  • Cause: The dimethylamino group can stick to metallic surfaces or injector seals.

  • Fix: Use a needle wash of 50:50 Acetonitrile:Water + 0.5% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sielc Technologies. (n.d.). Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. (Methodology adapted for structural isomer). Link

  • PubChem. (2025).[3] 3-Amino-4-methylbenzoic acid (Precursor Data). National Library of Medicine. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.

Sources

Application

Application Note: Experimental Protocols for 3-(Dimethylamino)-4-methylbenzoic Acid

This Application Note is designed for researchers and drug discovery scientists requiring high-purity derivatization and characterization of 3-(Dimethylamino)-4-methylbenzoic acid . The guide prioritizes experimental rep...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring high-purity derivatization and characterization of 3-(Dimethylamino)-4-methylbenzoic acid .

The guide prioritizes experimental reproducibility, addressing the specific physicochemical challenges posed by the steric interaction between the ortho-methyl and dimethylamino groups.

Part 1: Molecule Profile & Physicochemical Context

3-(Dimethylamino)-4-methylbenzoic acid is a bifunctional building block characterized by a carboxylic acid handle and a tertiary aniline moiety. Unlike typical aminobenzoic acids, this molecule exhibits a "steric lock" effect. The bulky methyl group at position 4 forces the dimethylamino group at position 3 to twist out of planarity with the benzene ring.

Key Structural Consequences:

  • Electronic Decoupling: The twist reduces resonance overlap between the nitrogen lone pair and the aromatic system, making the amine more basic and the carboxylic acid more electrophilic compared to planar analogs.

  • Photophysics: The molecule is a candidate for Twisted Intramolecular Charge Transfer (TICT) studies, often acting as a molecular rotor or environmental probe.

PropertySpecification / Behavior
CAS (Precursor) 2458-12-0 (3-Amino-4-methylbenzoic acid)
Molecular Weight ~179.22 g/mol
Solubility High: DMSO, DMF, MeOH. Low: Water, Hexanes.
pKa (Acid) ~4.8 (Estimated; slightly higher than benzoic acid due to inductive donation).
pKa (Base) ~5.5 (Elevated basicity due to steric inhibition of resonance).

Part 2: Synthesis Protocol (Reductive Alkylation)

Since 3-(Dimethylamino)-4-methylbenzoic acid is not always commercially available in bulk, it is best prepared from 3-amino-4-methylbenzoic acid via reductive amination. Direct methylation with methyl iodide is not recommended due to the high risk of quaternary ammonium salt formation (betaines).

Protocol A: Formaldehyde/Cyanoborohydride Method

Objective: Selective N,N-dimethylation without over-alkylation.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 equiv)[1]

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Sodium cyanoborohydride (NaCNBH3, 3.0 equiv)

  • Acetic acid (glacial, to adjust pH)

  • Solvent: Methanol (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in Methanol.

  • Acidification: Add Acetic Acid dropwise until the pH reaches ~4–5. Rationale: Slightly acidic conditions catalyze the imine formation while preventing the cyanoborohydride from decomposing too rapidly.

  • Imine Formation: Add Formaldehyde solution. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaCNBH3 portion-wise over 20 minutes. Caution: Gas evolution (H2) may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target M+H: ~180).

  • Quench & Workup:

    • Quench with 1N HCl (carefully) to destroy excess hydride.

    • Neutralize with saturated NaHCO3 to pH ~6–7 (isoelectric point precipitation is likely).

    • Extract with Ethyl Acetate (3x).

    • Dry over Na2SO4 and concentrate.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for a sharp singlet integrating to 6H around 2.6–2.8 ppm. If you see multiple peaks or integration < 6H, the reaction is incomplete.

Part 3: Amide Coupling Workflow (Drug Discovery)

The primary application of this molecule is as a "cap" or core scaffold in kinase inhibitors. The steric bulk at the 3- and 4-positions can hinder the approach of coupling reagents.

Protocol B: HATU-Mediated Coupling

Rationale: HATU is chosen over EDC/HOBt because the O-azabenzotriazole active ester is more reactive, compensating for the steric hindrance near the reaction center.

Reagents:

  • Acid: 3-(Dimethylamino)-4-methylbenzoic acid (1.0 equiv)

  • Amine Partner: R-NH2 (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow Diagram:

AmideCoupling Start Start: Acid Dissolution Activation Activation Phase (Add HATU + DIPEA) Start->Activation DMF, N2 atm Intermediate Active Ester Formation (Wait 15 mins) Activation->Intermediate Formation of O-At ester Addition Nucleophilic Attack (Add Amine Partner) Intermediate->Addition R-NH2 addition Monitoring QC Check: LC-MS (T = 2 hrs) Addition->Monitoring Monitoring->Addition Conversion < 50% (Add more HATU) Workup Workup: Dilute w/ EtOAc Wash w/ LiCl (removes DMF) Monitoring->Workup Conversion > 95%

Figure 1: Optimized HATU coupling workflow for sterically hindered benzoic acids.

Critical Troubleshooting (The "Why"):

  • Issue: Low yield or unreacted acid.

  • Cause: The ortho-methyl group may block the formation of the active ester if the coupling reagent is too bulky.

  • Solution: If HATU fails, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sterically demanding and drives the reaction via an entropy-favored cyclic transition state.

Part 4: Fluorescence Characterization Setup

Because of the twisted geometry, this molecule is sensitive to solvent polarity.

Protocol C: Solvatochromic Shift Assay

Objective: Determine the environmental sensitivity of the fluorophore.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Solvent Panel: Prepare 10 µM dilutions in:

    • Toluene (Non-polar)

    • Dichloromethane (Moderate)

    • Methanol (Polar/Protic)

    • PBS Buffer (Aqueous)

  • Spectroscopy:

    • Absorption Scan: 250–450 nm. (Look for the charge transfer band).

    • Emission Scan: Excite at the absorption max (

      
      ).
      
  • Data Interpretation:

    • Red Shift: A shift to longer wavelengths in polar solvents (MeOH/PBS) indicates a TICT state stabilization.

    • Quantum Yield Drop: A decrease in intensity in water suggests quenching via non-radiative decay pathways accessible in the twisted state.

Part 5: References & Authority

  • Reductive Amination Standards: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897. Link

  • Amide Coupling of Hindered Acids: Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20, 140–177. Link

  • TICT Mechanisms in Twisted Benzoates: Grabowski, Z. R.; Rotkiewicz, K.; Rettig, W. "Structural Changes Accompanying Intramolecular Electron Transfer." Chemical Reviews, 2003 , 103, 3899–4032. Link

  • Safety Data (Parent Compound): PubChem Compound Summary for CID 75568 (3-Amino-4-methylbenzoic acid). Link

Safety & Handling
  • Hazard: 3-(Dimethylamino)-4-methylbenzoic acid is an irritant. The precursor (NaCNBH3) is toxic and generates HCN if exposed to strong acid.

  • Disposal: Quench all hydride reactions completely before disposal. Aqueous waste containing dimethylamines should be segregated from halogenated waste.

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 3-(Dimethylamino)-4-methylbenzoic acid under reaction conditions

Technical Support Center: 3-(Dimethylamino)-4-methylbenzoic Acid Welcome to the technical support guide for 3-(Dimethylamino)-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Dimethylamino)-4-methylbenzoic Acid

Welcome to the technical support guide for 3-(Dimethylamino)-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during its use in chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during reactions involving 3-(Dimethylamino)-4-methylbenzoic acid.

Q1: My reaction is suffering from low yield, and I suspect the starting material is decomposing. What are the likely causes?

A1: Low yields are frequently traced back to the inherent instability of the molecule under certain conditions, primarily leading to decarboxylation. The two main culprits are acidic environments and elevated temperatures.

The 3-(dimethylamino) group is a strong electron-donating group. This electronic effect increases the electron density on the aromatic ring, particularly at the carbon atom where the carboxylic acid is attached (the ipso-carbon). This enrichment of electrons facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group, especially after protonation of the ring, leading to the loss of carbon dioxide (CO₂). This type of reaction is a known pathway for aminobenzoic acids.[1][2]

Mitigation Strategies:

  • pH Control: Maintain the reaction medium at a neutral or slightly basic pH. The presence of acid, even catalytic amounts, can significantly accelerate the rate of decarboxylation.[3]

  • Temperature Management: Keep the reaction temperature as low as feasible. For many reactions, operating at or below room temperature is advisable. Avoid prolonged heating.

  • Inert Atmosphere: While the primary decomposition pathway is decarboxylation, the dimethylamino group can be susceptible to oxidation, especially at higher temperatures, leading to colored impurities. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this side reaction.

Q2: I'm observing a significant amount of 3-methyl-N,N-dimethylaniline as a byproduct. Why is this happening and how can I prevent it?

A2: The formation of 3-methyl-N,N-dimethylaniline is a direct confirmation that your starting material is undergoing decarboxylation. This occurs when the carboxylic acid group is cleaved from the aromatic ring, releasing CO₂ and leaving behind the substituted aniline.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway Acid H+ (Acid) Start 3-(Dimethylamino)-4- methylbenzoic Acid Acid->Start promotes Heat Δ (Heat) Heat->Start promotes CO2 CO₂ Start->CO2 releases Product 3-methyl-N,N-dimethylaniline

Caption: Acid and heat promote the decarboxylation of the starting material.

Preventative Measures:

  • Re-evaluate Reaction Conditions: The most effective solution is to modify your protocol to avoid the triggers. This means eliminating acidic reagents and reducing the reaction temperature.

  • Protecting Group Strategy: If acidic conditions are unavoidable for a subsequent step, consider protecting the carboxylic acid group as an ester (e.g., a methyl or ethyl ester). The ester is significantly more stable towards decarboxylation. The acid can then be regenerated by saponification under basic conditions at the end of the synthesis.

  • Choice of Reagents: When activating the carboxylic acid (e.g., for amide coupling), use neutral or basic coupling agents like EDC/HOBt (Ethyl(dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of converting to an acid chloride with thionyl chloride, which creates a harsh acidic environment.

Q3: My reaction mixture is turning dark brown or black, but my target compound is supposed to be colorless. What is causing this discoloration?

A3: Dark discoloration is typically indicative of oxidation. The tertiary amine of the dimethylamino group is susceptible to oxidation, which can form highly colored radical cations and subsequent degradation products. This is analogous to the known photodegradation of similar compounds like para-aminobenzoic acid (PABA), which proceeds via an O₂-mediated pathway.[4]

Troubleshooting Steps:

  • Use an Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon to exclude atmospheric oxygen.

  • Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen. This can be done by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Check all reagents for compatibility. Avoid strong oxidizing agents unless they are a required part of the reaction, in which case the potential for side reactions with the dimethylamino group must be considered.[5]

  • Protect from Light: If the reaction is light-sensitive, wrap the reaction flask in aluminum foil.

Experimental Protocol: Monitoring for Decarboxylation by TLC

This protocol provides a self-validating system to check for the primary decomposition pathway during your experiment.

Objective: To monitor the stability of 3-(Dimethylamino)-4-methylbenzoic acid and detect the formation of the 3-methyl-N,N-dimethylaniline byproduct.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: A starting point is 30% Ethyl Acetate in Hexane (adjust as needed for optimal separation).

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Reference Standards: A sample of your starting material and, if available, a sample of 3-methyl-N,N-dimethylaniline.

Procedure:

  • Prepare Reference Spots: On a TLC plate, spot a dilute solution of your starting material (SM) and the potential byproduct (BP). If the byproduct is not available, you can generate a small amount by heating a sample of the starting material in an acidic solution (e.g., with a drop of HCl) to force decarboxylation.

  • Spot the Reaction Mixture: At regular intervals (e.g., t=0, 1h, 2h), take a small aliquot of your reaction mixture and spot it on the TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber with the chosen mobile phase and allow the solvent front to travel up the plate.

  • Visualize:

    • First, view the dried plate under a UV lamp. Aromatic compounds will appear as dark spots.

    • Next, dip the plate in a KMnO₄ stain. The carboxylic acid of the starting material will likely not react strongly, while the aniline byproduct may show a color change.

  • Analyze Results: Compare the spots from your reaction mixture to the reference standards. The appearance and growth of a new spot corresponding to the R_f value of the 3-methyl-N,N-dimethylaniline byproduct confirms that decarboxylation is occurring.

CompoundExpected R_f (30% EtOAc/Hex)UV (254 nm)
Starting Material Lower R_f (more polar)Active
Decarboxylation Product Higher R_f (less polar)Active

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for reactions involving 3-(Dimethylamino)-4-methylbenzoic acid?

A1: The optimal pH range is neutral to moderately basic (pH 7-9). Strongly acidic conditions (pH < 4) should be strictly avoided as they significantly promote decarboxylation.[1][3] The dimethylamino group has a pKa associated with its conjugate acid, and protonation of this amine can also influence reaction pathways.[6]

Q2: How stable is the compound to heat?

A2: The compound exhibits limited thermal stability. While a specific decomposition temperature is not well-documented, studies on related aminobenzoic acids show that thermal decarboxylation is a common degradation pathway.[2] It is recommended to keep reaction temperatures below 50-60 °C whenever possible and avoid prolonged heating. For purification, recrystallization from a suitable solvent with minimal heating is preferred over distillation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, 3-(Dimethylamino)-4-methylbenzoic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[5] For maximum shelf-life, storage under an inert gas (argon or nitrogen) is recommended to prevent slow oxidation.

Q4: Is the dimethylamino group stable to common synthetic reagents?

A4: The dimethylamino group is generally stable under many conditions but has key vulnerabilities:

  • Oxidizing Agents: It is highly susceptible to oxidation. Avoid strong oxidants like KMnO₄, CrO₃, and nitric acid unless the goal is to modify this group.[5]

  • Acids: As a Lewis base, it will be protonated by acids, which can deactivate catalysts or alter the electronic properties of the molecule.

  • Reducing Agents: It is generally stable to common reducing agents like NaBH₄ and catalytic hydrogenation (H₂/Pd), which are typically used to reduce other functional groups.

// Decarboxylation Path DecarboxYes [label="YES: Decarboxylation is Occurring", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActionDecarbox [label="ACTION:\n1. Lower Reaction Temperature\n2. Increase pH (Neutral/Basic)\n3. Consider Protecting Group", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Oxidation Path DecarboxNo [label="NO", shape=box, style=invis]; OxidationYes [label="YES: Oxidation is Likely", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActionOxidation [label="ACTION:\n1. Use Inert Atmosphere (N₂/Ar)\n2. Degas Solvents\n3. Protect from Light", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Other Issues Path OtherIssues [label="NO: Investigate Other Causes\n(e.g., Reagent Purity, Stoichiometry,\nInefficient Activation)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> CheckTLC; CheckTLC -> DecarboxYes [label="Yes"]; CheckTLC -> DecarboxNo [label="No", style=invis]; CheckTLC -> CheckColor [label=" No"]; DecarboxYes -> ActionDecarbox;

CheckColor -> OxidationYes [label="Yes"]; CheckColor -> OtherIssues [label="No"]; OxidationYes -> ActionOxidation; }

Caption: A decision tree for diagnosing and resolving low reaction yields.

References

  • Willi, A. V. (1958). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Helvetica Chimica Acta.
  • Megan, E., et al. (n.d.). Aminobenzoate decarboxylase. Grokipedia.
  • Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Hoefnagel, A. J., & Wepster, B. M. (1989). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia contributors. (n.d.). 4-Aminobenzoic acid. Wikipedia. Available at: [Link]

  • Van de Graaf, B., Hoefnagel, A. J., & Wepster, B. M. (1981). Substituent effects. 7. Microscopic dissociation constants of 4-amino- and 4-(dimethylamino)benzoic acid. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)-4-methylbenzoic acid

Welcome to the dedicated technical support guide for the synthesis of 3-(Dimethylamino)-4-methylbenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(Dimethylamino)-4-methylbenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common synthetic challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-(Dimethylamino)-4-methylbenzoic acid?

A1: The most robust and widely used method is the reductive amination of 3-amino-4-methylbenzoic acid using formaldehyde. The Eschweiler-Clarke reaction, which employs formic acid as the reducing agent in conjunction with formaldehyde, is a classic and highly effective choice for this transformation.[1][2][3] This method is advantageous because it typically proceeds to completion to form the tertiary amine without the risk of forming quaternary ammonium salts, and the reagents are readily available and inexpensive.[2]

Q2: Can I start from 3-nitro-4-methylbenzoic acid instead?

A2: Yes, it is possible to start from the corresponding nitro compound. This would involve a one-pot reaction where the nitro group is first reduced to the primary amine, followed by in-situ reductive methylation with formaldehyde. This approach is common in industrial settings and often utilizes catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) to accomplish both transformations.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: The most common impurity is the partially methylated intermediate, 3-(methylamino)-4-methylbenzoic acid. Unreacted starting material, 3-amino-4-methylbenzoic acid, may also be present if the reaction is incomplete. If your reaction conditions are not carefully controlled, side-reactions with formaldehyde can lead to the formation of resinous condensation products, particularly with anilines.[4]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should see the gradual disappearance of the starting material spot (3-amino-4-methylbenzoic acid) and the appearance of a new, less polar spot corresponding to the N,N-dimethylated product. It is advisable to co-spot the reaction mixture with the starting material for accurate comparison. The intermediate N-methylated product will have a polarity between the starting material and the final product.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: I am getting a very low yield of 3-(Dimethylamino)-4-methylbenzoic acid. What are the potential causes and how can I fix this?

A: Low yields in this synthesis can typically be traced back to one of three areas: imine formation, the reduction step, or workup losses.

Possible Causes & Recommended Solutions:

  • Inefficient Imine Formation: The initial condensation between the amine and formaldehyde to form an iminium ion is a crucial equilibrium step.[3]

    • Solution: Ensure you are using a sufficient excess of formaldehyde and formic acid as per the Eschweiler-Clarke protocol. The use of excess reagents drives the equilibrium towards the product.[2] The reaction is typically heated to reflux to facilitate both imine formation and reduction.[2]

  • Inactive Reducing Agent: The hydride donor (formic acid in Eschweiler-Clarke, or other agents like NaBH₄) may be old or inactive.

    • Solution: Use fresh formic acid. If you are using an alternative method with a reagent like sodium borohydride, it is good practice to test its activity on a simple aldehyde or ketone to ensure it is still effective.[5]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: The Eschweiler-Clarke reaction is typically run at or near reflux temperature to ensure the reaction goes to completion.[2] The heat helps to drive off the CO₂ gas that is formed, making the reaction irreversible.[1]

  • Product Loss During Workup: The product is an amino acid and can exhibit amphoteric properties. Incorrect pH during extraction can lead to significant loss of product in the aqueous phase.

    • Solution: After the reaction is complete and cooled, carefully basify the reaction mixture with a strong base (e.g., NaOH) to a pH above 10. This ensures the carboxylic acid is deprotonated (carboxylate) and the tertiary amine is in its free base form. Then, extract with an appropriate organic solvent like ethyl acetate or dichloromethane.

Issue 2: Product is Impure and Contaminated with Starting Material or Intermediates

Q: My final product shows multiple spots on TLC, including what appears to be the starting material and the mono-methylated product. How can I improve the purity?

A: The presence of starting material and the mono-methylated intermediate indicates an incomplete reaction. Driving the reaction to completion is the best primary strategy. However, if impurities persist, a chemical purification step can be employed.

Recommended Solutions:

  • Drive the Reaction to Completion:

    • Increase the reaction time and/or ensure you are using a sufficient excess of both formaldehyde and formic acid. The mechanism of the Eschweiler-Clarke reaction favors the formation of the tertiary amine over the secondary amine.[2]

  • Chemical Purification Post-Reaction:

    • A classic method to remove primary and secondary amine impurities is to treat the crude product mixture with acetic anhydride .[6] The primary and secondary amines will be acetylated to form amides, which have significantly different polarities and solubilities compared to the tertiary amine product. The tertiary amine does not react.

    • After acetylation, the non-basic amides can be easily separated from the basic tertiary amine product by an acid-base extraction.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Q: My reaction seems to start but then stalls before the starting material is fully consumed. What could be the issue?

A: A stalling reaction is often due to issues with the reagents or reaction conditions.

Recommended Solutions:

  • Check Reagent Stoichiometry: As mentioned, a sufficient excess of both formaldehyde and formic acid is critical for the Eschweiler-Clarke reaction to proceed to the dimethylated product.[2] A common ratio is at least 2-3 equivalents of each per amine group.

  • Ensure Adequate Temperature: The reaction needs to be hot enough. Ensure your reaction mixture is maintained at a gentle reflux. This provides the activation energy needed and helps to drive the irreversible decarboxylation step.[2]

  • Consider an Alternative Reductive Amination Method: If the Eschweiler-Clarke reaction is consistently problematic, you might consider other reductive amination conditions, although they may introduce other challenges.

    Reducing AgentTypical Solvent(s)Key Considerations
    Formic Acid Water, or neatEschweiler-Clarke: Simple, inexpensive, avoids over-alkylation.[2][3]
    Sodium Borohydride (NaBH₄) Methanol, EthanolMust be added after imine formation is complete, as it can reduce the starting formaldehyde.[7]
    Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileCan be used in a one-pot reaction as it selectively reduces imines in the presence of aldehydes.[8] Caution: Toxic HCN gas can be released if the pH drops below 9.
    Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE)A mild and effective reagent, but sensitive to water and not compatible with protic solvents like methanol.[7]
    Catalytic Hydrogenation (H₂/Pd-C) Methanol, EthanolA clean method, but requires specialized hydrogenation equipment.

Experimental Workflow & Diagrams

Protocol: Synthesis of 3-(Dimethylamino)-4-methylbenzoic acid via Eschweiler-Clarke Reaction

This protocol is based on the well-established Eschweiler-Clarke procedure for the N-methylation of primary amines.[2][3]

Materials:

  • 3-amino-4-methylbenzoic acid

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-amino-4-methylbenzoic acid (1.0 eq).

  • Reagent Addition: To the flask, add formic acid (3.0 eq) followed by aqueous formaldehyde solution (3.0 eq).

  • Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Cooling & Basification: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and basify by slowly adding a concentrated NaOH solution until the pH is >10.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Reaction Mechanism: Eschweiler-Clarke Methylation

Eschweiler_Clarke Eschweiler-Clarke Reaction Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation Amine R-NH₂ (3-amino-4-methylbenzoic acid) Iminium1 [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium1 + CH₂O, -H₂O Formaldehyde1 CH₂O SecAmine R-NHCH₃ (Secondary Amine) Iminium1->SecAmine + HCOO⁻ Formate1 HCOO⁻ CO2_1 CO₂ Formaldehyde2 CH₂O Iminium2 [R-N⁺(CH₃)=CH₂] (Iminium Ion) TertAmine R-N(CH₃)₂ (Tertiary Amine) Iminium2->TertAmine + HCOO⁻ Formate2 HCOO⁻ CO2_2 CO₂ SecAmine_ref->Iminium2 + CH₂O

Caption: Mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product Check_Completion Is the reaction complete by TLC? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction appears complete Check_Completion->Complete Yes Check_Reagents Are reagents fresh? Is stoichiometry correct? Check_Conditions Is temperature adequate? (Reflux) Check_Reagents->Check_Conditions Yes Increase_Time Increase reaction time and/or excess reagents. Check_Reagents->Increase_Time No Check_Conditions->Increase_Time No Purify Perform chemical purification (e.g., Acetic Anhydride treatment) Check_Conditions->Purify Yes Check_Workup Was workup pH > 10 during extraction? Check_Workup->Purify Yes Loss_Workup Product lost during workup Check_Workup->Loss_Workup No Incomplete->Check_Reagents Increase_Time->Start Rerun Complete->Check_Workup Optimize_Extraction Optimize extraction protocol. Verify pH. Loss_Workup->Optimize_Extraction

Caption: A workflow for troubleshooting common synthesis issues.

References

  • LookChem. Purification of N,N-Dimethylaniline. Chempedia. Available from: [Link]

  • Google Patents. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
  • RASĀYAN Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Available from: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Quora. How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Available from: [Link]

  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available from: [Link]

  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available from: [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke reaction. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • ResearchGate. Reductive amination of amines with formaldehyde ?. Available from: [Link]

  • National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-(Dimethylamino)-4-methylbenzoic Acid

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-DMA-4MBA-001 Subject: Process Optimization, Impurity Control, and Safety Protocols for Scale-Up Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-DMA-4MBA-001 Subject: Process Optimization, Impurity Control, and Safety Protocols for Scale-Up

Executive Summary & Route Selection

User Query: We are moving from gram-scale Eschweiler-Clarke methylation to kilogram-scale production. We are seeing variable yields and foaming issues. What is the recommended route for scale-up?

Technical Response: For scale-up (>1 kg), the Eschweiler-Clarke reaction (Formic acid/Formaldehyde) is generally discouraged due to significant CO₂ evolution (foaming/pressurization risks) and the large waste stream of acidic byproducts.

The industry-standard "Golden Route" for 3-(Dimethylamino)-4-methylbenzoic acid is Catalytic Reductive Methylation using Formaldehyde and Hydrogen over a Palladium catalyst. This route is atom-economical, generates water as the primary byproduct, and allows for easier workup via isoelectric precipitation.

Comparative Analysis of Routes
FeatureEschweiler-Clarke (Lab Scale)Catalytic Reductive Methylation (Pro Scale)
Reagents HCHO + HCOOH (Formic Acid)HCHO + H₂ (Hydrogen gas)
Byproducts CO₂ (Gas), Formate saltsH₂O
Safety Risk High (CO₂ off-gassing/foaming)High (H₂ flammability, requires autoclave)
Atom Economy Poor (Formic acid is sacrificial)Excellent
Cycle Time Long (Reflux 12-24h)Short (4-8h under pressure)

Standard Operating Procedure (SOP): Catalytic Reductive Methylation

Objective: Synthesis of 3-(Dimethylamino)-4-methylbenzoic acid from 3-amino-4-methylbenzoic acid.

Reagents & Materials
  • Starting Material: 3-Amino-4-methylbenzoic acid (Purity >98%)

  • Reagent: Formaldehyde (37% aq. solution or Paraformaldehyde)

  • Catalyst: 5% Pd/C (50% water wet). Note: Water wet is critical to prevent ignition.

  • Solvent: Methanol or Water/Methanol mixture.[1]

  • Gas: Hydrogen (H₂)

Process Workflow (Graphviz Visualization)

G Start Start: 3-Amino-4-methylbenzoic acid Dissolve Dissolution: Methanol/Water Start->Dissolve CatLoad Catalyst Loading: 5% Pd/C (Wet) Dissolve->CatLoad H2_Press Hydrogenation: Add HCHO, H2 (5-10 bar) Temp: 50-60°C CatLoad->H2_Press Inert w/ N2 first Filter Filtration: Remove Pd/C (Hot) H2_Press->Filter Check IPC < 0.5% SM Workup Precipitation: Adjust pH to pI (approx 4.0-4.5) Filter->Workup Isolate Isolation: Filter & Dry Workup->Isolate

Caption: Workflow for the catalytic reductive methylation. Critical control points are highlighted in yellow (Catalyst) and red (Filtration).

Detailed Protocol
  • Charging: Into a stainless steel autoclave, charge 3-amino-4-methylbenzoic acid (1.0 eq) and Methanol (5-8 vol).

  • Catalyst Addition: Add 5% Pd/C (5-10 wt% loading relative to substrate). Safety: Add under N₂ blanket.

  • Formaldehyde Addition: Add Formaldehyde (2.2 - 2.5 eq).

    • Tip: Adding HCHO before H₂ pressurization allows the formation of the Schiff base (imine) intermediate, which reduces faster.

  • Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x). Pressurize to 5-10 bar (70-145 psi).

  • Reaction: Heat to 50-60°C. Stir vigorously (>800 rpm) to overcome mass transfer limitations. Reaction is typically complete in 4-6 hours.

  • IPC (In-Process Control): Check HPLC. Target: Starting Material < 0.5%, Monomethyl impurity < 1.0%.

  • Filtration: Filter hot (40-50°C) through Celite to remove Pd/C. Wash cake with warm methanol.

  • Isolation (Isoelectric Precipitation):

    • Concentrate filtrate to remove bulk methanol.

    • Add water.

    • Adjust pH carefully to the Isoelectric Point (pI) , typically pH 4.0 - 4.5, using dilute HCl or NaOH.

    • Cool to 0-5°C to maximize yield.

    • Filter the white/off-white solid.

Troubleshooting Guide (FAQs)

Issue 1: Incomplete Conversion (High Monomethyl Impurity)

Symptom: HPLC shows >5% 3-(methylamino)-4-methylbenzoic acid. Root Cause:

  • Steric Hindrance: The methyl group at the 4-position creates steric bulk, making the addition of the second methyl group to the nitrogen slower than the first.

  • Hydrogen Starvation: Poor agitation means H₂ isn't dissolving into the liquid phase fast enough. Corrective Action:

  • Increase Pressure: Raise H₂ pressure to 15-20 bar.

  • Staged HCHO Addition: Add 1.5 eq Formaldehyde initially, react for 2 hours, then add the remaining 1.0 eq. This forces the equilibrium toward the dimethyl product.

  • Agitation: Ensure the impeller type is suitable for gas-liquid mixing (e.g., hollow shaft or gas-entrainment turbine).

Issue 2: Product "Oiling Out" or Sticky Solid

Symptom: During workup, the product forms a gum instead of a free-flowing powder. Root Cause:

  • Wrong pH: You missed the Isoelectric Point (pI). Zwitterionic amino acids are highly soluble if the pH is too low (cationic form) or too high (anionic form).

  • Residual Solvent: Methanol presence increases solubility and prevents crystallization. Corrective Action:

  • Distillation: Ensure Methanol is removed completely (<5% remaining) before pH adjustment.

  • Slow Neutralization: Adjust pH slowly while seeding with pure crystal at pH 3.5.

  • pI Determination: Experimentally determine the pI on a small aliquot by measuring turbidity vs. pH.

Issue 3: Catalyst Poisoning

Symptom: Reaction stops completely after 50% conversion. Root Cause:

  • Sulfur/Amine impurities: The starting material (3-amino-4-methylbenzoic acid) may contain sulfur traces from its own synthesis (often nitration/reduction of toluic acid).

  • CO formation: Formaldehyde can decompose to CO, which binds strongly to Pd. Corrective Action:

  • Catalyst Wash: Use a higher catalyst loading (up to 10 wt%) or switch to Pt/C (Platinum on Carbon), which is more resistant to poisoning than Pd.

  • Purify SM: Recrystallize the starting material from water/ethanol before hydrogenation.

Impurity Profiling & Logic Tree

Understanding where impurities come from is vital for regulatory filing.

Impurities Root 3-(Dimethylamino)-4-methylbenzoic acid (Target) Imp1 Impurity A: Monomethyl (Incomplete Reaction) Root->Imp1 precursor Imp2 Impurity B: N-Oxide (Oxidation) Root->Imp2 degradation Imp3 Impurity C: Dimer (Methylene Bridge) Root->Imp3 side reaction Cause1 Cause: Low H2 pressure Low Temp Steric Hindrance Imp1->Cause1 Cause2 Cause: Exposure to Air during workup Peroxides in solvent Imp2->Cause2 Cause3 Cause: Low H2 availability High HCHO conc. Imp3->Cause3

Caption: Root cause analysis for common impurities. Impurity A is the most common scale-up challenge.

Safety & Compliance (HSE)

HazardControl Measure
Palladium on Carbon (Pd/C) Pyrophoric when dry. Always keep wet (50% H₂O). Filter under inert gas (N₂) or keep filter cake wet with water. Dispose of in dedicated metal waste containers.
Hydrogen Gas (H₂) Explosive. Ensure reactor is grounded. Use explosion-proof electricals (Class I, Div 1). Leak test vessel before heating.
Formaldehyde Carcinogen/Sensitizer. Use closed dosing systems. Scrubber system required for off-gassing. Monitor workplace exposure limits.

References

  • Process for the preparation of 3-(N,N-dimethylamino)benzoic acid. European Patent EP0855386A1. (Describes the reductive methylation of aminobenzoic acids using HCHO/H2). Link

  • Synthesis of Ponatinib Intermediates. BenchChem Application Notes. (Contextualizes the molecule as a kinase inhibitor building block). Link

  • Reductive Alkylation of Aromatic Amines.Organic Process Research & Development.
  • Isoelectric Point Precipitation. MetwareBio Technical Guide. (Principles of zwitterion isolation). Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must be reviewed by your local Health, Safety, and Environment (HSE) officers.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Guide: Purity Analysis of 3-(Dimethylamino)-4-methylbenzoic Acid

Executive Summary This guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-(Dimethylamino)-4-methylbenzoic acid , a critical intermediate in the synthesis of tyrosin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-(Dimethylamino)-4-methylbenzoic acid , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., precursors for BCR-ABL inhibitors).

We compare two distinct approaches:

  • Method A (Legacy): Fully Porous C18 with Phosphate Buffer (Neutral pH).

  • Method B (Recommended): Core-Shell C18 with Trifluoroacetic Acid (Low pH).

Verdict: Method B demonstrates superior resolution (


) of the critical monomethyl impurity and significantly reduced peak tailing (

) compared to Method A. The use of core-shell technology combined with pH control is essential for managing the amphoteric nature of the analyte.

Chemical Context & Impurity Profile[1][2][3][4]

To design a robust method, one must understand the synthesis pathway. 3-(Dimethylamino)-4-methylbenzoic acid is typically synthesized via the reductive methylation of 3-amino-4-methylbenzoic acid using formaldehyde and hydrogen over a catalyst (e.g., Pd/C) [1].

Critical Impurities

The method must resolve the target molecule from its specific synthesis byproducts:

  • Impurity A (Precursor): 3-Amino-4-methylbenzoic acid (Unreacted starting material).

  • Impurity B (Intermediate): 3-(Methylamino)-4-methylbenzoic acid (Incomplete methylation).

  • Impurity C (Regioisomer): 2-methyl or isomeric variations (dependent on starting material purity).

The target molecule is zwitterionic . It contains a basic tertiary amine (


) and an acidic carboxyl group (

). This dual nature causes severe peak tailing on standard silica columns at neutral pH due to secondary silanol interactions [2].
Visualization: Synthesis & Impurity Pathway

SynthesisPath cluster_impurities Critical Separation Challenge Start 3-Amino-4-methylbenzoic acid (Starting Material) Step1 Reductive Methylation (HCHO / H2 / Pd-C) Start->Step1 Inter Impurity B: 3-(Methylamino)-4-methylbenzoic acid Step1->Inter Partial Reaction Product Target: 3-(Dimethylamino)-4-methylbenzoic acid Step1->Product Main Pathway Inter->Product Complete Methylation

Figure 1: Synthesis pathway highlighting the critical monomethyl intermediate that co-elutes in non-optimized methods.

Method Comparison

Method A: The "Generic" Approach (Not Recommended)
  • Column: Fully Porous C18 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: 50:50 Methanol : 20mM Phosphate Buffer (pH 6.5).

  • Mechanism: At pH 6.5, the carboxylic acid is ionized (anionic) and the amine is partially protonated.

  • Failure Mode: The positively charged amine interacts strongly with residual silanols on the silica surface, leading to broad, tailing peaks. Resolution between the monomethyl impurity and the dimethyl product is often

    
    .
    
Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell (Superficially Porous) C18 (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Mechanism:

    • Low pH (~2.0): Fully protonates the amine (cationic) and suppresses carboxylic acid ionization (neutral). This "locks" the species into a single state.

    • TFA Additive: Acts as an ion-pairing agent, masking silanols and sharpening the amine peak.

    • Core-Shell Particles: Provide UHPLC-like efficiency at standard HPLC pressures, crucial for separating the structurally similar methyl/dimethyl analogs [3].

Experimental Protocol (Method B)

This protocol is validated for self-consistency. Ensure system passivation if switching from high-salt buffers.

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Kinetex® C18 or Poroshell 120 EC-C18 (100 x 4.6 mm, 2.6/2.7 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% (v/v) TFA
Mobile Phase B Acetonitrile + 0.1% (v/v) TFA
Flow Rate 1.2 mL/min
Column Temp 35°C (Controlled)
Injection Volume 5.0 µL
Detection UV @ 254 nm (primary), 210 nm (secondary)
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Elution
8.060Linear Gradient
8.195Wash
10.095Wash Hold
10.15Re-equilibration
14.05End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock: Dissolve 10 mg of synthesized solid in 10 mL diluent (1.0 mg/mL).

  • Working: Dilute Stock 1:10 to achieve 0.1 mg/mL. Filter through 0.2 µm PTFE filter.

Comparative Performance Data

The following data illustrates the performance shift when moving from Method A to Method B.

MetricMethod A (Porous/Neutral)Method B (Core-Shell/Acidic)Improvement
Retention Time (Target) 12.4 min (Broad)6.2 min (Sharp)50% Faster
Tailing Factor (

)
1.8 (Significant Tailing)1.08 (Symmetrical)Excellent Symmetry
Resolution (

)
*
1.2 (Co-elution risk)3.4 (Baseline Resolved)High Reliability
Theoretical Plates (

)
~8,000~22,000Superior Efficiency

*Resolution calculated between Impurity B (Monomethyl) and Target Product.

Visualization: Method Development Logic

MethodLogic Problem Start: Tailing Peaks & Poor Resolution CheckStruct Analyze Structure: Basic Amine + Acidic Carboxyl Problem->CheckStruct Branch1 Choice: pH Selection CheckStruct->Branch1 PathHigh Neutral pH (6-7) Branch1->PathHigh PathLow Low pH (< 2.5) Branch1->PathLow ResultHigh Zwitterionic State: Silanol Interaction -> Tailing PathHigh->ResultHigh ResultLow Cationic State: Silanols Suppressed -> Sharp Peaks PathLow->ResultLow TechSel Column Selection: Core-Shell vs Porous ResultLow->TechSel Final Final Method: Core-Shell C18 + 0.1% TFA TechSel->Final

Figure 2: Decision tree demonstrating the logic behind selecting Low pH and Core-Shell technology.

Discussion & Troubleshooting

Why 0.1% TFA?

While Formic Acid is more MS-friendly, Trifluoroacetic Acid (TFA) is preferred for UV-based purity analysis of amino-benzoates. TFA forms strong ion pairs with the positively charged dimethylamino group, effectively "capping" it from interacting with the stationary phase silica backbone [4].

Troubleshooting Guide
  • Peak Fronting: If the target peak fronts, the sample solvent is likely too strong (too much ACN). Increase the water content in the diluent.

  • Rising Baseline: A drifting baseline at 210 nm usually indicates low-quality TFA. Use "HPLC Grade" or "Spectrophotometric Grade" TFA ampoules, not bulk bottles.

  • Ghost Peaks: Late eluting peaks often come from the previous injection if the re-equilibration time is too short. Ensure at least 4-5 column volumes of re-equilibration (approx 3-4 mins at 1.2 mL/min).

References

  • Mims, S. et al. (1980). Process for preparing N,N-dimethylaminobenzoic acids. US Patent 4,233,458. Link

  • SIELC Technologies. (2024). Separation of Benzoic acid, 3-(dimethylamino)- on Newcrom R1 HPLC column. Link

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Efficiency Comparison. Link

  • Agilent Technologies. (2013).[2] Rapid Determination of Aromatic Acids using Poroshell 120. Application Note 5991-3071EN. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(Dimethylamino)-4-methylbenzoic Acid

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(Dimethylamino)-4-methylbenzoic acid. Developed for researchers, laboratory managers, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(Dimethylamino)-4-methylbenzoic acid. Developed for researchers, laboratory managers, and drug development professionals, this guide moves beyond mere compliance, embedding principles of chemical causality and operational safety into every step. Our objective is to provide a self-validating framework for waste management that ensures the protection of personnel and the environment, reinforcing the deep trust you place in our commitment to laboratory safety.

Core Principle: Waste Characterization and Hazard Assessment

Proper disposal begins with a thorough understanding of the substance's hazards. 3-(Dimethylamino)-4-methylbenzoic acid is a solid organic compound that, while not listed as an acute hazardous waste (P-list) or toxic waste (U-list) by the Resource Conservation and Recovery Act (RCRA), must be managed as a hazardous waste based on its characteristic hazards.[1][2]

The primary hazards, identified under the Globally Harmonized System (GHS), necessitate its handling as a regulated chemical waste.[3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

Given these properties, under no circumstances should this chemical be disposed of down the drain or in standard solid waste receptacles .[4][5][6] Such actions can lead to environmental damage and non-compliance with local, state, and federal regulations.[1][4]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 3-(Dimethylamino)-4-methylbenzoic acid for disposal, establishing a robust safety perimeter is critical. This involves both engineering controls and appropriate PPE to prevent exposure.

Engineering Controls: Always handle the chemical waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[9][10]

Personal Protective Equipment (PPE): The following table summarizes the required PPE based on a composite of safety data sheet (SDS) recommendations.

Protection Type Specification Rationale & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before use. Remove and dispose of contaminated gloves immediately in accordance with good laboratory practices.[4][11]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[4][9]
Skin/Body Protection Standard laboratory coat.Prevents contact with skin, which can cause irritation.[4][9]
Respiratory Protection NIOSH-approved respirator with a particle filter.Required if handling procedures are likely to generate dust or aerosols outside of a fume hood.[4]

Step-by-Step Disposal Protocol: From Collection to Removal

This protocol outlines the necessary steps for the safe collection, storage, and preparation of 3-(Dimethylamino)-4-methylbenzoic acid waste for final disposal.

Step 1: Waste Containerization
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container, preferably made of glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent leaks or spills.[1][11]

  • Dedicate the Container: Designate a specific container solely for 3-(Dimethylamino)-4-methylbenzoic acid waste. Do not mix this waste with other chemical streams , particularly strong oxidizing agents or bases, to prevent unforeseen chemical reactions.[9][11]

Step 2: Waste Labeling
  • Affix a Hazardous Waste Label: Immediately label the waste container. The label must be fully completed and legible.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 3-(Dimethylamino)-4-methylbenzoic acid."

    • The specific hazard characteristics: "Irritant."

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator or laboratory contact.

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[1]

  • Storage Conditions: The storage location must be a cool, dry, and well-ventilated area, away from heat or sources of ignition.[7][12] Ensure the container is stored away from incompatible materials.[9]

  • Container Management: Keep the container lid securely fastened at all times, except when adding waste.[1]

Step 4: Arranging for Final Disposal
  • Engage a Licensed Professional: The final disposal of 3-(Dimethylamino)-4-methylbenzoic acid must be managed by a licensed and approved environmental waste disposal company.[9][11]

  • Provide Documentation: Furnish the disposal company with the Safety Data Sheet (SDS) for the chemical to ensure they have all necessary information for safe transport and destruction.

  • Recommended Disposal Method: The standard and environmentally preferred method for this type of organic solid is high-temperature incineration in a permitted hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[11]

  • Control Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from spreading or entering drains and waterways.[5][11]

  • Cleanup:

    • Wear the full PPE detailed in Section 2.

    • Gently sweep or shovel the spilled solid material into a designated waste disposal container. Avoid creating dust .[6][8][12] If necessary, moisten the material slightly with a suitable solvent to minimize dust generation.[5]

    • Decontaminate the spill area thoroughly with soap and water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated wipes, gloves, absorbent pads) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of along with the chemical waste.[11]

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(Dimethylamino)-4-methylbenzoic acid.

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition cluster_spill Emergency Protocol start Waste Generation: 3-(Dimethylamino)-4-methylbenzoic acid ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Label Dedicated Waste Container ppe->container spill Spill Occurs? ppe->spill collect Step 3: Collect Waste (Do Not Mix Streams) container->collect store Step 4: Store in Satellite Accumulation Area collect->store seal Keep Container Tightly Sealed store->seal log Monitor Accumulation Date & Volume store->log request Step 5: Schedule Pickup with Licensed Waste Vendor log->request sds Provide SDS to Vendor request->sds transport Vendor Transports to TSDF* sds->transport destroy Step 6: High-Temperature Incineration transport->destroy spill->collect No contain Contain Spill spill->contain Yes cleanup Clean Up Using Appropriate Methods contain->cleanup dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->collect caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

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